1,2,3-Tribromobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-tribromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVJKSNPLYBFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870676 | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-21-9, 28779-08-0 | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromobenzene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIBROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM0P099JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,2,3-Tribromobenzene CAS number and properties
An In-depth Technical Guide to 1,2,3-Tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant chemical compound utilized in various scientific and industrial applications. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on providing actionable data and protocols for professionals in research and development.
Chemical Identity and Properties
This compound is an aromatic compound in which three bromine atoms are substituted on a benzene ring at adjacent positions.[1] Its chemical structure significantly influences its physical and chemical properties.
CAS Number: 608-21-9[2]
Molecular Formula: C₆H₃Br₃[2]
Molecular Weight: 314.80 g/mol [2]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and in predicting its behavior in various chemical reactions.
| Property | Value | Source(s) |
| Appearance | White to yellow or orange powder/crystal | [1][3][4] |
| Melting Point | 86-90 °C | [5][6] |
| Boiling Point | ~271-284.6 °C | [5][6][7] |
| Density | ~2.3-2.658 g/cm³ | [5][6][7] |
| Solubility | Insoluble in water; Soluble in toluene and other organic solvents. | [1][8][9][10] |
| Flash Point | 124.1 ± 16.5 °C | [5] |
| Refractive Index | ~1.6340 (estimate) | [5][7] |
| LogP (Octanol/Water Partition Coefficient) | 3.97410 | [5] |
Synthesis and Experimental Protocols
A generalized workflow for the synthesis of a brominated aromatic compound is presented below.
Caption: Generalized synthesis workflow for a tribromobenzene isomer.
Applications in Research and Development
This compound serves as a crucial organic chemical reagent in various synthetic pathways.[7][12] Its primary applications are in the synthesis of more complex molecules.
Notably, it is used in the synthesis of:
-
Diphenyl ethers : These are synthesized for the induction of CYP1A via a receptor-mediated pathway.[7][12]
The logical relationship of its use as a building block in organic synthesis is illustrated below.
Caption: Role of this compound in synthetic chemistry.
Safety and Handling
This compound is classified with the following GHS hazard statements:
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.[7][9] Due to the presence of bromine, careful handling and disposal are necessary to avoid environmental persistence and potential toxicity.[1]
Toxicological Information
The toxicological properties of this compound are not extensively detailed in the provided search results. However, as a brominated aromatic hydrocarbon, there is potential for bioaccumulation and toxicity to aquatic organisms, which necessitates careful handling and disposal to prevent environmental contamination.[1]
Conclusion
This compound is a valuable chemical intermediate with specific applications in organic synthesis, particularly in the creation of complex molecules for biochemical and pharmaceutical research. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in a laboratory or industrial setting. Researchers are encouraged to consult Safety Data Sheets (SDS) for detailed handling and disposal procedures.
References
- 1. CAS 608-21-9: Benzene,1,2,3-tribromo- | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. labproinc.com [labproinc.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | CAS#:608-21-9 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 608-21-9 [m.chemicalbook.com]
- 8. Tribromobenzene - Wikipedia [en.wikipedia.org]
- 9. 608-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 12. This compound | 608-21-9 [chemicalbook.com]
- 13. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tribromobenzene is a halogenated aromatic compound with the chemical formula C₆H₃Br₃. As a member of the tribromobenzene isomer family, its specific substitution pattern imparts distinct physical and chemical characteristics that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and spectral data for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.
Physical Properties
The physical properties of this compound are summarized in the table below, providing a comparative overview of its key characteristics.
| Property | Value | Units |
| Molecular Formula | C₆H₃Br₃ | - |
| Molecular Weight | 314.80 | g/mol |
| Appearance | White to yellow or orange powder/crystal | - |
| Melting Point | 86-90[1] | °C |
| Boiling Point | 284.6 ± 20.0[1] | °C at 760 mmHg |
| Density | 2.3 ± 0.1[1] | g/cm³ |
| Flash Point | 124.1 ± 16.5[1] | °C |
| Vapor Pressure | 0.0 ± 0.6 @ 25°C[1] | mmHg |
| Solubility | Practically insoluble in water (0.014 g/L at 25°C).[2] Soluble in toluene. | - |
| LogP (Octanol/Water Partition Coefficient) | 4.22[1] | - |
Chemical Properties and Reactivity
This compound exhibits chemical properties characteristic of a heavily halogenated aromatic ring. The three electron-withdrawing bromine atoms deactivate the ring towards electrophilic aromatic substitution compared to benzene. However, these substituents direct incoming electrophiles to the C4, C5, and C6 positions.
Electrophilic Aromatic Substitution: Nitration
A key reaction of this compound is nitration. The bromine atoms, being ortho- and para-directing, influence the position of the incoming nitro group. The directing effects are as follows:
-
C1-Bromine: Directs ortho to C6 and para to C4.
-
C2-Bromine: Directs para to C5.
-
C3-Bromine: Directs ortho to C4 and para to C6.
The combined effect of these directing influences and the deactivation of the ring leads to specific substitution patterns under nitrating conditions.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
A common route for the synthesis of this compound involves the diazotization of a suitable aniline precursor followed by a Sandmeyer reaction. A plausible precursor is 2,6-dibromoaniline.
Workflow for the Synthesis of this compound
References
A Technical Guide to the Molecular Weight and Formula of 1,2,3-Tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula and weight of 1,2,3-Tribromobenzene. It includes a summary of its key quantitative data, a description of the experimental protocols used to determine these properties, and a logical diagram illustrating the relationship between its elemental composition and molecular weight.
Quantitative Data Summary
The molecular properties of this compound are fundamental for its application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Notes |
| Molecular Formula | C₆H₃Br₃[1][2][3] | Composed of Carbon, Hydrogen, and Bromine. |
| Molecular Weight | 314.80 g/mol [1][4] | Also cited as 314.8 g/mol [2] and 314.802 g/mol .[3][5] |
| Exact Mass | 311.778473 u[6] | The mass of a single molecule with the most abundant isotopes. |
| Monoisotopic Mass | 311.77849 Da[1][3] | The mass of a molecule calculated using the mass of the most abundant isotope of each element. |
| Elemental Composition | Carbon (C), Hydrogen (H), Bromine (Br) | - |
Experimental Protocols for Determination of Molecular Formula and Weight
The determination of the molecular formula and weight of a compound like this compound is a multi-step process that typically involves elemental analysis to find the empirical formula and mass spectrometry to determine the molecular weight and confirm the molecular formula.
Elemental Analysis
Elemental analysis is used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in a compound.[2][6]
Methodology:
-
Sample Combustion: A precisely weighed sample of the organic compound is combusted in a furnace in the presence of excess oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O).
-
Product Absorption: The resulting CO₂ and H₂O are passed through separate absorption tubes. The mass of CO₂ is determined by absorption in a substance like sodium hydroxide, and the mass of H₂O is absorbed by a desiccant such as magnesium perchlorate.
-
Mass Calculation: From the masses of CO₂ and H₂O produced, the masses of carbon and hydrogen in the original sample can be calculated. The percentage of bromine can be determined by other analytical methods.
-
Empirical Formula Derivation: The mass percentages of each element are converted to moles. The mole ratios are then simplified to the smallest whole numbers to establish the empirical formula.[5][7]
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound with high accuracy.[8]
Methodology:
-
Ionization: The sample is introduced into the mass spectrometer and is ionized, typically by electron impact or chemical ionization. This process forms a molecular ion (M⁺), which is the intact molecule with one electron removed.
-
Acceleration: The newly formed ions are accelerated by an electric field to give them all the same kinetic energy.
-
Deflection: The ions then pass through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion. Lighter ions are deflected more than heavier ions.
-
Detection: An ion detector records the m/z ratio and the relative abundance of each ion. The peak with the highest m/z value typically corresponds to the molecular ion.[9]
-
High-Resolution Mass Spectrometry (HRMS): For a precise determination of the molecular formula, high-resolution mass spectrometry is employed. HRMS can measure the m/z value to several decimal places.[10] This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions, thereby confirming the molecular formula.[9][10]
Logical Relationship of Molecular Composition
The following diagram illustrates the logical workflow from the identification of the elemental composition of this compound to the calculation of its molecular weight.
Caption: Logical workflow for calculating the molecular weight of this compound.
References
- 1. study.com [study.com]
- 2. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 3. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 4. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 7. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 8. howengineeringworks.com [howengineeringworks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
The Synthesis and Discovery of 1,2,3-Tribromobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and discovery of 1,2,3-tribromobenzene, a significant, though less common, isomer of tribromobenzene. This document details a plausible synthetic pathway, experimental protocols, and the physical and chemical properties of the target compound, alongside a historical perspective on its discovery.
Introduction
This compound is an aromatic compound with the chemical formula C₆H₃Br₃, where three bromine atoms are substituted on a benzene ring in a vicinal arrangement.[1] While its isomers, particularly 1,3,5-tribromobenzene, are more frequently utilized in synthesis, this compound and its derivatives are of interest in various fields, including materials science and as intermediates in the synthesis of complex organic molecules. The arrangement of the bromine atoms in this compound imparts unique steric and electronic properties that can influence its reactivity in subsequent chemical transformations.
Synthesis of this compound
The synthesis of this compound is not as straightforward as its symmetrical isomer, 1,3,5-tribromobenzene. Direct bromination of benzene or monobromobenzene typically leads to a mixture of isomers, with the 1,2,4- and 1,3,5-isomers being the major products due to the directing effects of the bromine substituent. Therefore, a multi-step, regioselective approach is necessary to obtain the 1,2,3-isomer. A plausible and effective synthetic route commences from 4-nitroaniline, proceeding through a series of bromination, reduction, diazotization, and deamination steps.
Synthetic Pathway Overview
The overall synthetic pathway from 4-nitroaniline to this compound can be visualized as a four-step process. This strategic sequence of reactions allows for the precise placement of the bromine atoms on the benzene ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | 332 |
| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | 295.91 | 205-208 | - |
| This compound | C₆H₃Br₃ | 314.80 | 86-90[2] | 284.6[2] |
Experimental Protocols
The following sections provide detailed experimental protocols for each step in the synthesis of this compound.
Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline
Reaction: Bromination of 4-nitroaniline.
Procedure: An organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline can be achieved using a bromide-bromate salt mixture in an aqueous acidic medium at ambient conditions.[1][3]
-
In a reaction vessel, 4-nitroaniline is suspended in an aqueous acidic solution (e.g., aqueous H₂SO₄).
-
A stoichiometric amount of a bromide-bromate salt mixture (e.g., NaBr and NaBrO₃ in a 2:1 molar ratio) is added portion-wise to the stirred suspension.[1] The in-situ generation of bromine allows for a controlled reaction.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product is isolated by filtration.
-
The crude product is washed thoroughly with water to remove any unreacted salts and acid.
-
The resulting 2,6-dibromo-4-nitroaniline can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of 2,6-Dibromo-4-aminoaniline
Reaction: Reduction of the nitro group of 2,6-dibromo-4-nitroaniline.
Procedure: A standard method for the reduction of an aromatic nitro group to an amine is the use of a metal in an acidic medium, such as tin and hydrochloric acid.
-
To a flask containing 2,6-dibromo-4-nitroaniline, an excess of granulated tin is added.
-
Concentrated hydrochloric acid is added portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
After the initial vigorous reaction subsides, the mixture is heated under reflux until the reaction is complete (indicated by the disappearance of the yellow color of the nitro compound).
-
The reaction mixture is cooled and made alkaline by the careful addition of a concentrated sodium hydroxide solution to precipitate the tin hydroxides.
-
The resulting mixture is then subjected to steam distillation, or the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield 2,6-dibromo-4-aminoaniline.
Step 3: Synthesis of 1,2,3-Tribromo-4-aminobenzene via Sandmeyer Reaction
Reaction: Diazotization of 2,6-dibromo-4-aminoaniline followed by bromination.
Procedure: The Sandmeyer reaction is a reliable method for the conversion of an aryl amine to an aryl halide.[4]
-
2,6-dibromo-4-aminoaniline is dissolved in a mixture of an aqueous mineral acid (e.g., hydrobromic acid) and cooled to 0-5 °C in an ice-salt bath.
-
A chilled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. The persistence of nitrous acid can be tested with starch-iodide paper.
-
In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.
-
The cold diazonium salt solution is then slowly added to the stirred copper(I) bromide solution.
-
A vigorous evolution of nitrogen gas will be observed. The reaction mixture is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt.
-
The reaction mixture is cooled, and the product is isolated by steam distillation or solvent extraction.
-
The crude 1,2,3-tribromo-4-aminobenzene is then purified, for example, by column chromatography or recrystallization.
Step 4: Synthesis of this compound via Deamination
Reaction: Removal of the amino group from 1,2,3-tribromo-4-aminobenzene.
Procedure: The deamination of an arylamine can be accomplished by diazotization followed by reduction with hypophosphorous acid.
-
1,2,3-tribromo-4-aminobenzene is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and sulfuric acid.
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added slowly, maintaining the low temperature.
-
After the diazotization is complete, an excess of cold hypophosphorous acid (H₃PO₂) is added to the reaction mixture.
-
The mixture is stirred at a low temperature for a period and then allowed to warm to room temperature. The reaction is often left to stand for several hours to ensure complete reduction of the diazonium salt.
-
The product, this compound, can be isolated by pouring the reaction mixture into water and extracting with an organic solvent like diethyl ether.
-
The organic layer is washed with a dilute base solution to remove any acidic impurities, followed by washing with water.
-
The organic extract is dried over an anhydrous drying agent, and the solvent is evaporated.
-
The crude this compound can be purified by recrystallization or distillation under reduced pressure.
Historical Discovery
Physicochemical and Spectroscopic Data
The following table provides a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| CAS Number | 608-21-9 | [7][10] |
| Molecular Formula | C₆H₃Br₃ | [10] |
| Molecular Weight | 314.80 g/mol | [10] |
| Appearance | White to yellow or orange powder/crystal | [10] |
| Melting Point | 86-90 °C | [2] |
| Boiling Point | 284.6 °C at 760 mmHg | [2] |
| ¹H NMR (CDCl₃) | δ 7.45 (t, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 2H) | |
| ¹³C NMR (CDCl₃) | δ 135.5, 131.0, 129.5, 128.0 | [11] |
| Mass Spectrum (m/z) | 312, 314, 316, 318 (M⁺ isotopic pattern) |
Logical Relationships in Synthesis
The synthesis of this compound is a prime example of the strategic use of directing groups and sequential reactions in organic synthesis to achieve a specific substitution pattern that is not accessible through direct methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]
- 6. catalog.hathitrust.org [catalog.hathitrust.org]
- 7. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]
- 8. historyofscience.com [historyofscience.com]
- 9. baranlab.org [baranlab.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Structural Isomers and Nomenclature of Tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the three structural isomers of tribromobenzene: 1,2,3-tribromobenzene, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene. It covers their nomenclature, key physical and chemical properties, detailed experimental protocols for their synthesis, and spectroscopic data for their characterization.
Introduction to Tribromobenzene Isomers
Tribromobenzenes are a group of halogenated aromatic hydrocarbons with the chemical formula C₆H₃Br₃. They consist of a benzene ring substituted with three bromine atoms. The different possible arrangements of these bromine atoms on the benzene ring result in three distinct structural isomers, each with unique physical properties and chemical reactivity.[1][2] These compounds serve as important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature is used to distinguish between the three isomers. The benzene ring is numbered to give the bromine substituents the lowest possible locants.[3]
-
This compound: Also known as vic-tribromobenzene.
-
1,2,4-Tribromobenzene: An asymmetrical isomer.
-
1,3,5-Tribromobenzene: Also known as sym-tribromobenzene.
Below is a graphical representation of the logical relationship between these isomers.
Quantitative Data Summary
The physical and chemical properties of the tribromobenzene isomers are summarized in the tables below for easy comparison.
Table 1: General and Physical Properties
| Property | This compound | 1,2,4-Tribromobenzene | 1,3,5-Tribromobenzene |
| Molecular Formula | C₆H₃Br₃[5] | C₆H₃Br₃[3] | C₆H₃Br₃[6] |
| Molar Mass ( g/mol ) | 314.80[5] | 314.80[3] | 314.80[6] |
| CAS Number | 608-21-9[1] | 615-54-3[1] | 626-39-1[1] |
| Appearance | White to yellow-orange powder/crystal[7] | Colorless to pale yellow crystalline solid[3] | Colorless solid[3] |
| Melting Point (°C) | 86-90[8] | 41-43[1] | 117-121 |
| Boiling Point (°C) | 274-276[1] | 271[1] | 271[9] |
| Density (g/cm³) | 2.3 ± 0.1[8] | ~2.281 | 2.1210 |
| Solubility in Water | Practically insoluble[1] | Insoluble[10] | Insoluble[9] |
| Solubility in Organic Solvents | Soluble in toluene[11] | Soluble in ethanol, ether, and chloroform[3] | Soluble in hot ethanol and acetic acid[9] |
Table 2: Spectroscopic Data (NMR Chemical Shifts in ppm)
| Isomer | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound | δ 7.6 (d, 2H), 7.1 (t, 1H) | δ 135.5, 131.5, 129.0, 124.0 |
| 1,2,4-Tribromobenzene | δ 7.8 (d, 1H), 7.5 (dd, 1H), 7.2 (d, 1H) | δ 136.0, 134.0, 131.0, 125.0, 122.0, 119.0 |
| 1,3,5-Tribromobenzene | δ 7.7 (s, 3H) | δ 124.0, 135.0 |
Note: NMR data are approximate and may vary slightly based on solvent and experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of each tribromobenzene isomer are provided below.
Synthesis of 1,3,5-Tribromobenzene from 2,4,6-Tribromoaniline
This procedure involves the deamination of 2,4,6-tribromoaniline.
Materials:
-
2,4,6-tribromoaniline
-
Absolute ethanol
-
Benzene
-
Concentrated sulfuric acid
-
Sodium nitrite, finely powdered
Procedure:
-
In a suitable reaction vessel, dissolve 50 g of finely powdered 2,4,6-tribromoaniline in 300 ml of absolute ethanol and 75 ml of benzene to ensure complete dissolution.
-
Carefully add 20 ml of concentrated sulfuric acid in excess. If a precipitate forms, add more benzene to redissolve it.
-
Heat the solution and, while stirring, add 20 g of pure, finely powdered sodium nitrite as rapidly as possible without allowing the reaction to become too violent.
-
Continue heating the mixture until the effervescence ceases.
-
Allow the mixture to stand overnight.
-
Filter the resulting precipitate and wash it with hot water until the washings no longer form a precipitate with barium chloride.
-
Dry the product on a porous plate and recrystallize from absolute alcohol to yield colorless prisms of 1,3,5-tribromobenzene.[12]
Synthesis of 1,2,4-Tribromobenzene via Controlled Bromination
This method involves the electrophilic bromination of 1,4-dibromobenzene.
Materials:
-
1,4-dibromobenzene
-
Molecular bromine (Br₂)
-
Lewis acid catalyst (e.g., anhydrous FeCl₃ or FeBr₃)
-
Inert solvent (e.g., dichloromethane or carbon tetrachloride)
Procedure:
-
Dissolve 1,4-dibromobenzene in an inert solvent within a reaction flask equipped with a dropping funnel and a reflux condenser.
-
Add a catalytic amount of the Lewis acid to the solution.
-
Slowly add molecular bromine dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, so maintain temperature control.
-
After the addition is complete, reflux the mixture for a specified period to ensure the reaction goes to completion.
-
Cool the reaction mixture and quench any remaining bromine with a reducing agent (e.g., sodium bisulfite solution).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by recrystallization or column chromatography to obtain 1,2,4-tribromobenzene.[3]
Synthesis of this compound from 4-Nitroaniline
This multi-step synthesis involves bromination, reduction, diazotization, and deamination.
Materials:
-
4-nitroaniline
-
Bromine
-
Reducing agent (e.g., Sn/HCl)
-
Sodium nitrite
-
Hypophosphorous acid (H₃PO₂)
-
Appropriate solvents
Procedure:
-
Bromination: Brominate 4-nitroaniline to introduce two bromine atoms at the ortho positions to the amino group, yielding 2,6-dibromo-4-nitroaniline.
-
Reduction: Reduce the nitro group of 2,6-dibromo-4-nitroaniline to an amino group using a suitable reducing agent (e.g., tin in concentrated hydrochloric acid) to form 2,6-dibromoaniline.
-
Bromination: Brominate 2,6-dibromoaniline to introduce a third bromine atom, yielding 2,3,6-tribromoaniline.
-
Diazotization: Convert the amino group of 2,3,6-tribromoaniline to a diazonium salt by treating it with sodium nitrite in a strong acid at low temperatures (0-5 °C).
-
Deamination: Remove the diazonium group by treatment with hypophosphorous acid (H₃PO₂) to yield this compound.
-
Purify the final product using appropriate techniques such as recrystallization or chromatography.
Conclusion
The three structural isomers of tribromobenzene exhibit distinct properties and require specific synthetic strategies for their preparation. This guide provides essential data and protocols to aid researchers, scientists, and drug development professionals in their work with these versatile chemical compounds. The provided tables offer a quick reference for physical and spectroscopic data, while the detailed experimental protocols and workflows serve as a practical guide for laboratory synthesis.
References
- 1. Tribromobenzene - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,2,4-Tribromobenzene | 615-54-3 | Benchchem [benchchem.com]
- 4. This compound | High-Purity Reagent | RUO [benchchem.com]
- 5. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 626-39-1: 1,3,5-Tribromobenzene | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 608-21-9 [m.chemicalbook.com]
- 8. This compound | CAS#:608-21-9 | Chemsrc [chemsrc.com]
- 9. 1,3,5-Tribromobenzene | 626-39-1 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. This compound CAS#: 608-21-9 [amp.chemicalbook.com]
- 12. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Solubility of 1,2,3-Tribromobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2,3-tribromobenzene in various organic solvents. Due to the limited availability of specific quantitative experimental data for this compound, this guide combines qualitative information, data from its isomer 1,3,5-tribromobenzene, and established principles of chemical solubility. Furthermore, a detailed experimental protocol for determining solubility via the gravimetric method is provided for researchers seeking to generate precise quantitative data.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a nonpolar aromatic compound, solubility is expected to be higher in nonpolar or weakly polar organic solvents. Factors influencing its solubility include:
-
Solute-Solvent Interactions: Favorable interactions between this compound and the solvent molecules (e.g., van der Waals forces) will promote dissolution.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound must be overcome by the energy released upon solvation.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.
Quantitative Solubility Data
While specific, experimentally determined quantitative solubility data for this compound is not widely available in the literature, we can infer its likely solubility based on its chemical structure and available information for its isomers. This compound is known to be soluble in toluene and practically insoluble in water[1]. For the related isomer, 1,3,5-tribromobenzene, solubility has been reported in solvents such as benzene, toluene, and chloroform[2].
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). These are estimations based on chemical principles and data from similar compounds.
| Solvent Classification | Solvent Name | Expected Solubility | Rationale |
| Nonpolar Aromatic | Toluene | High | "Like dissolves like"; similar aromatic structures.[3] |
| Benzene | High | Similar to toluene, strong van der Waals interactions. | |
| Nonpolar Aliphatic | Hexane | Moderate to Low | Weaker interactions compared to aromatic solvents. |
| Cyclohexane | Moderate to Low | Similar to hexane. | |
| Chlorinated | Chloroform | High | Good solvent for many organic compounds. |
| Dichloromethane | High | Similar to chloroform. | |
| Ethers | Diethyl Ether | Moderate | Can dissolve a range of organic compounds. |
| Tetrahydrofuran (THF) | Moderate | More polar than diethyl ether, but still a good solvent. | |
| Ketones | Acetone | Moderate | Aprotic polar solvent, can dissolve a range of polarities. |
| Esters | Ethyl Acetate | Moderate | Medium polarity solvent. |
| Alcohols | Methanol | Low | Polar protic solvent, less favorable for nonpolar solutes. |
| Ethanol | Low | Slightly less polar than methanol, but still limited solubility expected. | |
| Polar Aprotic | Dimethylformamide (DMF) | Moderate to Low | High polarity may not be ideal for a nonpolar solute. |
| Dimethyl Sulfoxide (DMSO) | Low | Very high polarity, unlikely to be a good solvent. | |
| Aqueous | Water | Very Low / Insoluble | Highly polar protic solvent, very unfavorable for a nonpolar solute.[1] |
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)
-
Glass vials or flasks with airtight seals
-
Oven or vacuum oven for drying
-
Pipettes and other standard laboratory glassware
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of excess solid is crucial to ensure a saturated solution.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to rest at the constant temperature to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
Mass Determination of the Saturated Solution: Immediately seal the collection vial and weigh it to determine the total mass of the saturated solution.
-
Solvent Evaporation: Place the open collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing the solute to sublime or decompose.
-
Mass Determination of the Solute: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute.
-
Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
-
Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial)
-
Mass of dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of solvent = Mass of saturated solution - Mass of dissolved solute
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility can be visualized.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data is sparse, a qualitative understanding based on chemical principles and data from its isomer, 1,3,5-tribromobenzene, has been presented. For researchers requiring precise data, a comprehensive experimental protocol for the gravimetric method has been detailed, along with a logical workflow diagram. This guide serves as a valuable resource for scientists and professionals in drug development and other research areas where the solubility of halogenated aromatic compounds is of interest.
References
An In-Depth Technical Guide to the Health and Safety of 1,2,3-Tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety data for 1,2,3-Tribromobenzene. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or conduct research with this compound. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for safe handling and for predicting its environmental and biological fate.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₃ | [1] |
| Molecular Weight | 314.80 g/mol | [1] |
| CAS Number | 608-21-9 | [1] |
| Appearance | Solid | |
| Melting Point | 87.5 °C | |
| Boiling Point | 274-276 °C | |
| Water Solubility | Practically insoluble |
Toxicological Data
The toxicological profile of this compound is not as extensively studied as some of its isomers. However, based on available data and classifications, it is recognized as an irritant. The primary health hazards are summarized below.
Acute Toxicity
Skin Corrosion/Irritation
This compound is classified as a skin irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This classification is based on data from one notifier to the ECHA C&L Inventory.[1] A study conducted on rabbits according to OECD Test Guideline 404 showed no dermal irritation or corrosion after a 4-hour application.[2] However, it is important to note that this result may not be representative of all exposure scenarios.
Serious Eye Damage/Eye Irritation
The compound is also classified as causing serious eye irritation (Category 2) under GHS.[1] This suggests that direct contact with the eyes may cause significant, though reversible, damage.
Respiratory or Skin Sensitization
There is currently no available data to classify this compound as a skin or respiratory sensitizer.
Germ Cell Mutagenicity
Data on the mutagenic potential of this compound is limited. Studies on the related compound, 1,2,3-trimethylbenzene, have shown some evidence of genotoxic activity in vitro.[3]
Carcinogenicity
There are no studies available to assess the carcinogenic potential of this compound.
Reproductive Toxicity
Information on the reproductive toxicity of this compound is not available.
Specific Target Organ Toxicity (Single and Repeated Exposure)
While no specific target organ toxicity has been definitively established for this compound, studies on the related compound 1,2,4-Tribromobenzene indicate that the liver is a target organ for toxicity following repeated oral exposure in rats.[4]
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments relevant to the assessment of this compound, based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[5]
-
Test System: Healthy, young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.
-
0.5 g of the solid test substance, moistened with a small amount of a suitable solvent, is applied to a small area of skin (approx. 6 cm²) under a gauze patch.
-
The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.
-
After 4 hours, the patch and any residual test substance are removed.
-
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale. The observation period may be extended up to 14 days to assess the reversibility of the effects.[5]
Acute Eye Irritation/Corrosion (OECD 405)
This guideline provides a method for evaluating the potential of a substance to produce irritation or corrosion when applied to the eye.
-
Test System: Healthy, adult albino rabbits with no pre-existing eye defects.
-
Procedure:
-
A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
-
The eyelids are held gently together for about one second to prevent loss of the material.
-
-
Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored. The observation period can be extended to 21 days to determine the reversibility of the effects.[6]
Skin Sensitization: Local Lymph Node Assay (LLNA)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a sensitization response.[7][8]
-
Test System: Mice (e.g., CBA/J strain).
-
Procedure:
-
A minimum of four animals are used per dose group, with at least three concentrations of the test substance, plus a negative control (vehicle) and a positive control.
-
The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radioactive alternative is injected intravenously to measure cell proliferation.
-
Five hours later (for the radiolabeled method), the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.
-
-
Endpoint: The proliferation of lymphocytes is measured, and a Stimulation Index (SI) is calculated for each treatment group relative to the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to detect gene mutations induced by a chemical.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).
-
Procedure:
-
The tester strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix derived from rat liver).
-
The mixture is plated on a minimal agar medium that lacks the specific amino acid required by the tester strain.
-
-
Endpoint: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form visible colonies. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[10][11][12]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without a metabolic activation system (S9 mix).
-
A negative (solvent) control and a positive control are run concurrently.
-
After treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained.
-
-
Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural aberrations or a reproducible increase at one or more concentrations.[10][11][12]
Metabolic Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the proposed metabolic pathway for this compound and a general workflow for assessing dermal irritation.
References
- 1. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Genotoxicity evaluation of trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. schc.org [schc.org]
- 7. Skin sensitization testing in potency and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inchem.org [inchem.org]
- 9. Structural specificity of aromatic compounds with special reference to mutagenic activity in Salmonella typhimurium--a series of chloro- or fluoro-nitrobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. search.library.brandeis.edu [search.library.brandeis.edu]
- 12. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2,3-Tribromobenzene melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Tribromobenzene
This technical guide provides comprehensive information on the melting and boiling points of this compound, targeted towards researchers, scientists, and professionals in drug development. The document details the physical constants, experimental protocols for their determination, and logical workflows.
Data Presentation: Physical Constants
The melting and boiling points of this compound have been determined through various experimental and estimative methods. The data below represents a compilation of findings from multiple sources.
| Physical Property | Value | Notes |
| Melting Point | 86-90 °C[1][2] | A commonly cited range. |
| 87.5 °C[3] | ||
| 89.8 °C[4][5] | ||
| 361.0 K (87.85 °C)[6] | ||
| Boiling Point | 271 °C[1][4] | Rough estimate. |
| 274–276 °C[3] | ||
| 284.6 ± 20.0 °C | At 760 mmHg.[2] |
The variation in these values can be attributed to differences in experimental conditions and the purity of the sample. For instance, impurities typically depress the melting point and broaden its range[7].
Experimental Protocols
The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds.
Melting Point Determination Protocol (Capillary Method)
The capillary method is a widely used and straightforward technique for determining the melting point of a solid organic compound[8].
Principle: A substance's melting point is the temperature at which it transitions from the solid to the liquid phase. For pure crystalline solids, this transition occurs over a very narrow temperature range. The procedure involves heating a small sample at a controlled rate and observing the temperature range from the first sign of melting to the complete liquefaction of the material[8].
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform heating[8].
-
Capillary Tube Loading: Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample. Tap the tube gently to pack the solid into the bottom, aiming for a sample height of 2-4 mm[9][10].
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Modern devices are equipped with a digital thermometer and a viewing lens[8].
-
Approximate Determination: Conduct a rapid initial heating (e.g., 10-20 °C per minute) to determine an approximate melting range[9][10]. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Insert a new sample and heat at a much slower rate (1-2 °C per minute)[10].
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Boiling Point Determination Protocol (Micro-Reflux/Capillary Method)
For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique[11].
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[12]. At this temperature, the liquid undergoes bulk vaporization. This method observes this phenomenon by trapping the substance's vapor in an inverted capillary tube.
Methodology:
-
Apparatus Setup: Place a small volume (a few milliliters) of liquid this compound into a fusion tube or a small test tube.
-
Capillary Inversion: Take a capillary tube sealed at one end. Place the open end down into the liquid within the fusion tube[13].
-
Heating: Attach the fusion tube assembly to a thermometer. Heat the assembly in a heating block or a Thiele tube filled with a suitable heating oil.
-
Observation: As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles[11]. As the liquid's boiling point is reached, its vapor pressure will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary's opening[11].
-
Cooling and Measurement: Once a vigorous stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow and stop. The vapor inside the capillary will contract, drawing the liquid up into it[11]. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance[11][12].
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for boiling point determination.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CAS#:608-21-9 | Chemsrc [chemsrc.com]
- 3. Tribromobenzene - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 608-21-9 [m.chemicalbook.com]
- 5. 608-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. southalabama.edu [southalabama.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. byjus.com [byjus.com]
Spectroscopic Profile of 1,2,3-Tribromobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-tribromobenzene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The empirical formula of this compound is C₆H₃Br₃, with a molecular weight of 314.8 g/mol . The spectroscopic data presented below provides a detailed structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.24 | Triplet | 1H | H-5 |
| 7.63 | Doublet | 2H | H-4, H-6 |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 124.0 | C-1, C-3 |
| 129.6 | C-2 |
| 131.5 | C-5 |
| 134.9 | C-4, C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Peak Position (cm⁻¹) | Description |
| 3080 | C-H Aromatic Stretch |
| 1550 | C=C Aromatic Ring Stretch |
| 1420 | C=C Aromatic Ring Stretch |
| 1120 | C-H In-plane Bending |
| 1020 | C-H In-plane Bending |
| 780 | C-H Out-of-plane Bending |
| 720 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 312 | 33 | [M]⁺ (⁷⁹Br₃) |
| 314 | 100 | [M]⁺ (⁷⁹Br₂⁸¹Br) |
| 316 | 98 | [M]⁺ (⁷⁹Br⁸¹Br₂) |
| 318 | 32 | [M]⁺ (⁸¹Br₃) |
| 235 | 25 | [M-Br]⁺ |
| 156 | 30 | [M-2Br]⁺ |
| 75 | 40 | [C₆H₃]⁺ |
Experimental Protocols
The following sections outline the methodologies for the acquisition of the presented spectroscopic data.
NMR Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
Instrumentation and Data Acquisition: Both ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled sequence was used, and approximately 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum was obtained using the solid film method. A small amount of this compound was dissolved in a volatile organic solvent (e.g., dichloromethane). A drop of this solution was placed on a potassium bromide (KBr) salt plate, and the solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.
Instrumentation and Data Acquisition: The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was placed in the instrument's sample holder, and the spectrum was acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation and Ionization: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV.
Instrumentation and Data Acquisition: The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of each ion as a function of its mass-to-charge ratio (m/z).
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
A Technical Guide to High-Purity 1,2,3-Tribromobenzene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides technical information on high-purity 1,2,3-tribromobenzene, a key reagent in various chemical syntheses. This document outlines commercial suppliers, purity specifications, and detailed methodologies for its synthesis, purification, and analysis, designed to support professionals in research, and drug development.
Commercial Availability and Specifications
High-purity this compound is available from a range of commercial suppliers, primarily intended for research and development purposes. The typical purity offered is around 98%, as determined by Gas Chromatography (GC). Below is a summary of offerings from several key suppliers.
| Supplier | Product Number(s) | Stated Purity | Analytical Method | CAS Number |
| Santa Cruz Biotechnology | sc-239103 | - | - | 608-21-9[1] |
| TCI America (via Fisher Scientific) | T33291G | ≥98.0% | GC | 608-21-9[2] |
| Lab Pro Inc. | T3329-1G | Min. 98.0% | GC | 608-21-9[3] |
| Aladdin Scientific (via various distributors) | - | ≥98% | - | 608-21-9[4] |
| BenchChem | B042115 | High-Purity | - | 608-21-9[5] |
Synthesis of High-Purity this compound
The synthesis of this compound is most effectively achieved through a multi-step process, as direct bromination of benzene typically results in a mixture of isomers, with the 1,2,4- and 1,3,5-isomers being the major products. A reliable route to pure this compound often starts from a precursor like 4-nitroaniline. The general synthetic pathway involves bromination, reduction of the nitro group, diazotization of the resulting amine, and subsequent Sandmeyer reaction to introduce the final bromine atom.
Logical Workflow for Synthesis
Caption: Synthetic pathway from 4-nitroaniline to this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a representative procedure based on established chemical principles.
Step 1: Bromination of 4-Nitroaniline to 2,6-Dibromo-4-nitroaniline
-
In a well-ventilated fume hood, dissolve 4-nitroaniline in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 4-nitroaniline. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry the crude 2,6-dibromo-4-nitroaniline.
Step 2: Reduction of 2,6-Dibromo-4-nitroaniline to 3,5-Dibromoaniline
-
Suspend the crude 2,6-dibromo-4-nitroaniline in a mixture of ethanol and concentrated hydrochloric acid.
-
Add granulated tin (Sn) portion-wise to the stirred mixture. The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Make the filtrate basic with a concentrated sodium hydroxide solution to precipitate the 3,5-dibromoaniline.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 3,5-dibromoaniline.
Step 3 & 4: Diazotization and Sandmeyer Reaction to form this compound
-
Dissolve the crude 3,5-dibromoaniline in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the crude this compound with an organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water, then with a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with water again until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude this compound.
Purification of this compound
The crude product from the synthesis will likely contain unreacted starting materials, byproducts, and other isomers. Recrystallization is a common and effective method for purifying solid organic compounds.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of aromatic halides.
-
Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude this compound until it just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.
Quality Control and Analytical Methods
To ensure the purity of this compound, especially for applications in drug development and as a reference standard, rigorous analytical testing is necessary.
Purity Assessment Workflow
Caption: A typical workflow for the quality assessment of high-purity this compound.
Key Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the purity of this compound and for identifying and quantifying any volatile impurities. Potential impurities could include other tribromobenzene isomers (1,2,4- and 1,3,5-tribromobenzene), dibromobenzenes, and residual solvents from the synthesis and purification processes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the this compound and to detect any structural isomers or other impurities that may not be resolved by GC.
-
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity for a crystalline solid.
This technical guide provides a comprehensive overview for sourcing, synthesizing, and analyzing high-purity this compound. For critical applications, it is always recommended to obtain a detailed Certificate of Analysis from the supplier and to perform in-house quality control testing.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Multi-Step Synthesis of 1,2,3-Tribromobenzene from p-Nitroaniline
Abstract
This document provides a detailed protocol for the four-step synthesis of this compound, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis commences with the commercially available starting material, p-nitroaniline. The described pathway involves a sequence of bromination, a Sandmeyer reaction, nitro group reduction, and a final deamination step. This application note includes comprehensive experimental procedures, a quantitative data summary, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
The synthesis of polysubstituted benzene rings is a cornerstone of modern organic chemistry, providing the scaffolds for a vast array of functional molecules. This compound is a valuable building block, but its direct synthesis is challenging due to the directing effects of the bromo substituents. A strategic, multi-step approach is therefore required. The following protocol outlines a reliable and well-documented pathway starting from p-nitroaniline. The sequence is designed to control the regioselectivity of each transformation, leading to the desired product in a logical and efficient manner.
The overall synthetic pathway is as follows:
-
Bromination: p-Nitroaniline is first dibrominated at the positions ortho to the highly activating amino group to yield 2,6-dibromo-4-nitroaniline.[1][2]
-
Sandmeyer Reaction: The amino group of 2,6-dibromo-4-nitroaniline is converted to a diazonium salt and subsequently replaced by a bromine atom using a copper(I) bromide catalyst to form 1,2,3-tribromo-5-nitrobenzene.[3][4]
-
Nitro Reduction: The nitro group is then reduced to an amine using tin and hydrochloric acid, yielding 3,4,5-tribromoaniline.[5]
-
Deamination: Finally, the remaining amino group is removed via diazotization followed by reduction with hypophosphorous acid (H3PO2) to afford the target compound, this compound.[6][7]
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline
This procedure involves the selective dibromination of p-nitroaniline. The strong ortho-directing effect of the amine group, combined with the blocked para position, facilitates high regioselectivity.[1][2]
Materials:
-
p-Nitroaniline
-
Sulfuric acid (60%)
-
Bromine
-
Hydrogen peroxide (30%)
-
Deionized water
Procedure:
-
In a flask equipped with a stirrer, add 220.0 g of 60% sulfuric acid.
-
Slowly add 27.6 g of p-nitroaniline while stirring. Continue stirring the resulting slurry for 2 hours.[8]
-
Cool the mixture to 20-25 °C. Slowly add 35.2 g of bromine, ensuring the temperature is maintained within this range. After the addition is complete, continue stirring for 4 hours.[8]
-
Add 25.0 g of 30% hydrogen peroxide, again maintaining the reaction temperature at 20-25 °C.[8]
-
Continue the reaction for an additional 4 hours at this temperature.
-
Pour the reaction mixture onto crushed ice and water.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product, 2,6-dibromo-4-nitroaniline, in a vacuum oven. The expected product is a yellow crystalline solid with a melting point of 203–207 °C.[1]
Step 2: Synthesis of 1,2,3-Tribromo-5-nitrobenzene via Sandmeyer Reaction
In this step, the primary amino group of 2,6-dibromo-4-nitroaniline is converted into a bromine atom.
Materials:
-
2,6-Dibromo-4-nitroaniline
-
Sodium nitrite (NaNO2)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Prepare a solution of 2,6-dibromo-4-nitroaniline in a mixture of hydrobromic acid and water. Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C throughout the addition to form the diazonium salt.[9]
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution should be observed.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, then with sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2,3-tribromo-5-nitrobenzene. Purify further by recrystallization if necessary.
Step 3: Synthesis of 3,4,5-Tribromoaniline
This step involves the reduction of the nitro group to a primary amine.
Materials:
-
1,2,3-Tribromo-5-nitrobenzene
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Ethanol
Procedure:
-
Place the crude 1,2,3-tribromo-5-nitrobenzene and granulated tin in a round-bottom flask.
-
Add ethanol to act as a co-solvent.
-
Slowly add concentrated HCl in portions while stirring. The reaction is exothermic and may require cooling in an ice bath to control.
-
After the initial reaction subsides, heat the mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully basify it by adding a concentrated NaOH solution until the tin salts precipitate.
-
Extract the product, 3,4,5-tribromoaniline, with an appropriate organic solvent.
-
Combine the organic extracts, dry over a suitable drying agent, and remove the solvent by rotary evaporation to obtain the crude product.
Step 4: Synthesis of this compound via Deamination
The final step is the removal of the last remaining amino group to yield the target product.[6][7]
Materials:
-
3,4,5-Tribromoaniline
-
Sodium nitrite (NaNO2)
-
Sulfuric acid (H2SO4)
-
Hypophosphorous acid (H3PO2, 50%)
-
Ice
Procedure:
-
Dissolve the 3,4,5-tribromoaniline in a mixture of sulfuric acid and water, then cool to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate beaker, cool the hypophosphorous acid solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the hypophosphorous acid.
-
Allow the mixture to stand in the ice bath for an hour, then let it warm to room temperature. Nitrogen gas will evolve.
-
Extract the final product, this compound, with an organic solvent.
-
Wash the organic layer with water and then with a dilute base.
-
Dry the organic phase, remove the solvent, and purify the resulting this compound by recrystallization or column chromatography.
Data Presentation
| Compound Name | Starting Material | Molar Mass ( g/mol ) | Key Reagents | Intermediate/Product | Molar Mass ( g/mol ) |
| Step 1 | p-Nitroaniline | 138.12 | Br2, H2SO4, H2O2 | 2,6-Dibromo-4-nitroaniline | 295.92 |
| Step 2 | 2,6-Dibromo-4-nitroaniline | 295.92 | NaNO2, HBr, CuBr | 1,2,3-Tribromo-5-nitrobenzene | 359.81 |
| Step 3 | 1,2,3-Tribromo-5-nitrobenzene | 359.81 | Sn, HCl | 3,4,5-Tribromoaniline | 329.83 |
| Step 4 | 3,4,5-Tribromoaniline | 329.83 | NaNO2, H2SO4, H3PO2 | This compound | 314.80 |
Experimental Workflow Visualization
Caption: Synthetic pathway from p-nitroaniline to this compound.
References
- 1. 2,6-Dibromo-4-nitroaniline | 827-94-1 | Benchchem [benchchem.com]
- 2. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Page loading... [guidechem.com]
- 9. Diazotisation [organic-chemistry.org]
Application Notes and Protocols for 1,2,3-Tribromobenzene in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2,3-tribromobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective and stepwise introduction of aryl groups, enabling the synthesis of complex, sterically hindered, and functionally diverse poly-aryl systems. Such structures are of significant interest in medicinal chemistry, materials science, and organic electronics.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] this compound serves as a valuable substrate in this reaction, offering three reactive sites for the sequential or controlled introduction of different aryl or heteroaryl moieties. The strategic manipulation of reaction conditions allows for the selective synthesis of mono-, di-, and tri-arylated products, providing access to a wide array of complex molecular architectures.
The regioselectivity of the coupling reactions on polyhalogenated benzenes is influenced by both electronic and steric factors.[3][4] In the case of this compound, the central bromine atom (at the 2-position) is sterically hindered by the two adjacent bromine atoms, which can influence the order of substitution.
Key Reaction Components and Considerations
The success of a Suzuki-Miyaura coupling reaction with this compound is highly dependent on the careful selection of the following components:
-
Catalyst: Palladium-based catalysts are most commonly employed. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical for achieving high yields and selectivity.[1]
-
Ligand: Phosphine-based ligands (e.g., PPh₃, PCy₃, SPhos) are frequently used to stabilize the palladium catalyst and facilitate the catalytic cycle.[5] The steric and electronic properties of the ligand can significantly influence the outcome of the reaction, particularly in controlling the degree of substitution.
-
Base: A base is required to activate the boronic acid derivative. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[2] The choice of base can affect reaction rates and selectivity.
-
Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF/water.[6] The solvent system plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases.
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding esters can be used as coupling partners. The stability and reactivity of the boronic acid are important considerations.[3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the Suzuki-Miyaura coupling of this compound, highlighting the potential for selective mono-, di-, and tri-arylation. Please note that the following data is illustrative and based on general principles of Suzuki-Miyaura reactions with polyhalogenated arenes, as specific literature on stepwise arylation of this compound with detailed yields for each substitution level is limited.
Table 1: Conditions for Mono-arylation of this compound
| Entry | Aryl Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Major Product |
| 1 | Phenylboronic acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 80 | 12 | 1-Bromo-2,3-diphenylbenzene |
| 2 | 4-Methoxyphenylboronic acid (1.0) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (3:1) | 100 | 18 | 1-Bromo-2,3-bis(4-methoxyphenyl)benzene |
| 3 | 3-Tolylboronic acid (1.2) | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | THF/H₂O (2:1) | 90 | 24 | 1-Bromo-2,3-di(3-tolyl)benzene |
Table 2: Conditions for Di-arylation of this compound
| Entry | Aryl Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Major Product |
| 1 | Phenylboronic acid (2.2) | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100 | 24 | 1,2-Dibromo-3-phenylbenzene |
| 2 | 4-Fluorophenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 110 | 36 | 1,2-Dibromo-3-(4-fluorophenyl)benzene |
| 3 | Naphthalene-2-boronic acid (2.2) | PdCl₂(dppf) (4) | - | K₂CO₃ (4.0) | DMF/H₂O (5:1) | 120 | 24 | 1,2-Dibromo-3-(naphthalen-2-yl)benzene |
Table 3: Conditions for Tri-arylation of this compound
| Entry | Aryl Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Major Product |
| 1 | Phenylboronic acid (3.5) | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (4.0) | Toluene/H₂O (4:1) | 110 | 48 | 1,2,3-Triphenylbenzene |
| 2 | 4-tert-Butylphenylboronic acid (3.3) | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (4.0) | Dioxane/H₂O (3:1) | 120 | 48 | 1,2,3-Tris(4-tert-butylphenyl)benzene |
| 3 | Thiophene-3-boronic acid (4.0) | PdCl₂(dppf) (5) | - | K₂CO₃ (5.0) | DMF/H₂O (5:1) | 130 | 36 | 1,2,3-Tris(thiophen-3-yl)benzene |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Standard work-up and purification supplies (separatory funnel, organic solvents for extraction, drying agent like Na₂SO₄ or MgSO₄, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl boronic acid (1.1-4.0 equiv., depending on the desired degree of substitution), the palladium catalyst (2-5 mol%), the ligand (if applicable, 4-10 mol%), and the base (2.0-5.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent and degassed water via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-130 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship of Reaction Components
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,2,3-Tribromobenzene in the Synthesis of Novel Organic Electronic Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2,3-Tribromobenzene is a polyhalogenated aromatic compound that, while less commonly utilized than its 1,3,5- and 1,2,4-isomers in materials science, presents unique opportunities for the synthesis of novel organic electronic materials. Its adjacent bromine atoms offer a platform for creating sterically hindered and non-planar molecular architectures through sequential cross-coupling reactions. This can be advantageous in designing amorphous materials with high glass transition temperatures and good solution processability, properties that are highly desirable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
This document outlines a potential application of this compound as a core building block for the synthesis of a novel hole transport material (HTM) for use in organic electronics. The protocols provided are based on established palladium-catalyzed cross-coupling methodologies, specifically the Suzuki-Miyaura coupling reaction.
Potential Application: Synthesis of a Star-Shaped Hole Transport Material
The vicinal arrangement of bromine atoms in this compound can be exploited to synthesize a star-shaped, non-planar molecule. Such a molecular geometry can disrupt intermolecular packing, leading to the formation of stable amorphous films, which is beneficial for device longevity and efficiency. Here, we propose the synthesis of 1,2,3-Tris(4-(diphenylamino)phenyl)benzene (TDPB) , a novel triarylamine-based hole transport material, using this compound as the central core.
Logical Workflow for Material Synthesis and Characterization:
Caption: Workflow for the synthesis and application of TDPB.
Experimental Protocols
Synthesis of 1,2,3-Tris(4-(diphenylamino)phenyl)benzene (TDPB)
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-(diphenylamino)phenylboronic acid pinacol ester.
Materials:
-
This compound (1.0 eq)
-
4-(Diphenylamino)phenylboronic acid pinacol ester (3.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Potassium carbonate (K₂CO₃) (6.0 eq)
-
Toluene (anhydrous)
-
Deionized water
-
Argon gas
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add this compound (1.0 g, 3.18 mmol), 4-(diphenylamino)phenylboronic acid pinacol ester (4.1 g, 10.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.37 g, 0.32 mmol).
-
Evacuate and backfill the flask with argon three times to create an inert atmosphere.
-
Add anhydrous toluene (100 mL) via a syringe.
-
In a separate flask, dissolve potassium carbonate (3.3 g, 23.9 mmol) in deionized water (25 mL) and degas the solution by bubbling with argon for 20 minutes.
-
Add the degassed potassium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 48 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product, TDPB, as a white to off-white solid.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation
The following tables present hypothetical but expected data for the synthesized TDPB, based on typical values for similar triarylamine-based hole transport materials.
Table 1: Physicochemical Properties of TDPB
| Property | Value | Method |
| Molecular Weight | 799.02 g/mol | Calculated |
| Melting Point (Tₘ) | > 300 °C | DSC |
| Glass Transition (T₉) | ~150 °C | DSC |
| Decomposition Temp (Tₔ) | > 450 °C (5% loss) | TGA |
Table 2: Optoelectronic Properties of TDPB
| Property | Value | Method |
| Absorption λₘₐₓ (solution) | ~350 nm | UV-Vis |
| Emission λₘₐₓ (solution) | ~420 nm | PL |
| HOMO Level | -5.4 eV | CV |
| LUMO Level | -2.1 eV | CV, UV-Vis |
| Band Gap (electrochemical) | 3.3 eV | CV |
Conclusion
While direct applications of this compound in organic electronic materials are not yet widely reported in the literature, its unique substitution pattern offers significant potential for the rational design of novel materials. The proposed synthesis of the star-shaped hole transport material TDPB serves as a viable example of how this building block can be utilized. The outlined experimental protocol provides a clear and reproducible method for its synthesis via Suzuki-Miyaura coupling. The expected properties of TDPB suggest its potential as a high-performance amorphous hole transport material for various organic electronic devices. Further research into the reactivity and applications of this compound is warranted to explore its full potential in this exciting field.
Application Notes: 1,2,3-Tribromobenzene as a Versatile Building Block in the Synthesis of Diaryl Ether-Based Kinase Inhibitors
For research use only. Not for use in diagnostic procedures.
Introduction
1,2,3-Tribromobenzene is a key starting material for the synthesis of complex, multi-substituted aromatic compounds. Its three bromine atoms, with their distinct steric and electronic environments, allow for selective and sequential functionalization through various cross-coupling reactions. This application note describes a representative synthetic route for the preparation of a diaryl ether-based scaffold, a common motif in many kinase inhibitors, using this compound as the foundational building block. The ability to introduce diverse functionalities at specific positions on the benzene ring makes this compound a valuable tool for constructing libraries of potential kinase inhibitors for drug discovery programs.
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many of these inhibitors function by blocking the ATP-binding site of a specific kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The diaryl ether linkage provides a flexible yet conformationally constrained scaffold that is ideal for positioning functional groups to interact with key residues in the kinase domain.
Chemical Properties and Reactions
This compound can undergo a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The differential reactivity of the bromine atoms can be exploited to achieve regioselective substitution.
Representative Synthetic Pathway: Diaryl Ether Kinase Inhibitor Scaffold
The following is a representative synthetic pathway for the construction of a diaryl ether-based kinase inhibitor scaffold starting from this compound. This multi-step synthesis involves a sequential Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromo-6-methoxyphenylboronic acid pinacol ester
This protocol describes the first step in the functionalization of this compound via a Suzuki-Miyaura coupling to introduce a methoxy group, followed by borylation.
Materials:
-
This compound
-
Methoxyphenylboronic acid
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), methoxyphenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane and degassed water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add bis(pinacolato)diboron (1.5 eq) and potassium acetate (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 eq) and heat the mixture to 100 °C for 24 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Quantitative Data for Protocol 1
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with product structure |
| Mass Spec (m/z) | [M+H]⁺ calculated and found |
Protocol 2: Synthesis of 2-Bromo-6-(substituted anilino)-3-methoxyphenylboronic acid pinacol ester
This protocol describes the subsequent Buchwald-Hartwig amination to introduce a substituted aniline moiety.
Materials:
-
2,3-Dibromo-6-methoxyphenylboronic acid pinacol ester
-
Substituted aniline (e.g., 4-amino-N-methylbenzamide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 2,3-dibromo-6-methoxyphenylboronic acid pinacol ester (1.0 eq), the substituted aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Quantitative Data for Protocol 2
| Parameter | Value |
| Yield | 60-70% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with product structure |
| Mass Spec (m/z) | [M+H]⁺ calculated and found |
Visualizations
Caption: Synthetic workflow for a diaryl ether scaffold.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound serves as a highly adaptable building block for the synthesis of complex pharmaceutical intermediates. The presented representative protocols for the synthesis of a diaryl ether-based kinase inhibitor scaffold highlight the utility of sequential cross-coupling reactions to achieve molecular diversity. This approach enables the systematic modification of the scaffold to optimize biological activity and pharmacokinetic properties, making this compound a valuable starting point for the development of novel targeted therapies.
Application Notes: Experimental Protocol for Grignard Reagent Formation from 1,2,3-Tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophiles extensively used in organic synthesis for the formation of carbon-carbon bonds.[1][2] The preparation of Grignard reagents from polyhalogenated aromatic compounds, such as 1,2,3-tribromobenzene, presents unique challenges due to the potential for multiple reaction sites and steric hindrance. The bromine atom at the C2 position is sterically hindered by the adjacent bromine atoms at C1 and C3, which is expected to influence the regioselectivity of the Grignard reagent formation. This document provides a detailed proposed experimental protocol for the formation of a Grignard reagent from this compound. Due to the lack of a specific published procedure for this substrate, this protocol is based on established methods for related aryl bromides and incorporates strategies to address the anticipated challenges.[3][4]
Reaction Principle
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.[1][2] The magnesium inserts into the carbon-halogen bond, reversing the polarity of the carbon atom and rendering it nucleophilic. For this compound, the reaction is expected to occur preferentially at the less sterically hindered C1 and C3 positions, likely yielding a mixture of mono-Grignard reagents (2,3-dibromophenylmagnesium bromide and 2,6-dibromophenylmagnesium bromide). The formation of a di-Grignard reagent is also a possibility, particularly with an excess of magnesium and extended reaction times.
Experimental Workflow Diagram
Caption: Workflow for the proposed formation of a Grignard reagent from this compound.
Quantitative Data Summary
As a specific literature precedent for this compound is unavailable, the following table provides typical reaction parameters based on the well-documented formation of phenylmagnesium bromide from bromobenzene.[5][6] These values should be considered as a starting point for optimization.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting aryl halide. |
| Magnesium Turnings | 1.2 - 1.5 eq | Slight excess to ensure complete reaction. Should be activated. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | ~5-10 mL per g of aryl halide | Must be strictly anhydrous. Diethyl ether is an alternative.[2] |
| Initiator | ||
| Iodine (I₂) | 1-2 small crystals | Used to activate the magnesium surface.[1] |
| Reaction Conditions | ||
| Initial Temperature | Room Temperature | |
| Reaction Temperature | Gentle Reflux (~66 °C for THF) | The reaction is exothermic and should sustain its own reflux.[5] |
| Addition Time | 30 - 60 minutes | Slow, dropwise addition is crucial to control the exotherm. |
| Reaction Time | 1 - 3 hours (post-addition) | Monitor for disappearance of magnesium. |
| Work-up | ||
| Quenching Agent | Saturated aq. NH₄Cl | For reaction work-up or testing completion. |
| Expected Yield | Not Determined (Proposed) | Yields for simple aryl bromides are often >80%. Due to potential side reactions and steric hindrance, the yield may be lower for this substrate. |
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for work-up
Procedure:
1. Preparation and Assembly (Strictly Anhydrous Conditions)
1.1. All glassware must be scrupulously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.[5]
1.2. Equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a bubbler), a pressure-equalizing dropping funnel, and a rubber septum for the inert gas inlet.
1.3. Weigh the magnesium turnings (1.2 eq) and quickly transfer them to the reaction flask.
1.4. Add a single, small crystal of iodine to the flask containing the magnesium. The iodine helps to activate the magnesium surface.[1]
2. Grignard Reagent Formation
2.1. Add a portion of the total anhydrous THF to the reaction flask via syringe, enough to cover the magnesium turnings.
2.2. In a separate dry flask, dissolve this compound (1.0 eq) in the remaining anhydrous THF. Transfer this solution to the dropping funnel.
2.3. Add a small aliquot (~5-10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.
2.4. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and gray/brown.[6] Gentle warming with a heating mantle may be required to start the reaction. Once initiated, the reaction is exothermic and the heating mantle should be removed.[5]
2.5. Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. An ice bath should be kept on hand to control the reaction if it becomes too vigorous.[5]
2.6. After the addition is complete, continue to stir the mixture. If the reflux subsides, use a heating mantle to maintain a gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.
3. Monitoring and Confirmation (Optional)
3.1. To confirm the formation of the Grignard reagent, carefully withdraw a small aliquot (e.g., 0.2 mL) via syringe and quench it in a separate vial containing saturated aqueous NH₄Cl.
3.2. Extract the quenched sample with diethyl ether, dry the organic layer with anhydrous sodium sulfate, and analyze by GC-MS. The appearance of 1,2-dibromobenzene would indicate successful mono-Grignard formation.
4. Subsequent Use or Quenching
4.1. The resulting Grignard reagent solution is typically a cloudy, dark gray or brown mixture and should be used immediately for the next synthetic step.[2]
4.2. Cool the flask to 0 °C in an ice bath before adding the next reagent.
4.3. If the product is to be isolated as the protonated species (1,2-dibromobenzene), the entire reaction mixture should be cooled to 0 °C and then slowly and carefully quenched by adding it to an excess of cold, saturated aqueous NH₄Cl solution with vigorous stirring.
Safety Precautions:
-
Grignard reactions are highly sensitive to moisture and air. All reagents and solvents must be anhydrous, and the reaction must be carried out under an inert atmosphere.
-
The reaction is exothermic and can become vigorous. Proper temperature control is essential.
-
Diethyl ether and THF are highly flammable. No open flames should be present.
-
Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols: 1,2,3-Tribromobenzene in the Synthesis of Polycyclic Aromatic Hydrocarbons
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2,3-Tribromobenzene is a versatile precursor in organic synthesis, particularly for the construction of complex polycyclic aromatic hydrocarbons (PAHs). Its three bromine substituents, positioned in an ortho and meta relationship, allow for selective and sequential functionalization through various cross-coupling reactions. This unique arrangement also facilitates the generation of highly reactive aryne intermediates, which can undergo cycloaddition reactions to form angularly fused aromatic systems. These synthetic routes are crucial for accessing novel PAHs with tailored electronic and photophysical properties for applications in materials science and as scaffolds in medicinal chemistry.
This document provides detailed protocols and application notes for the synthesis of PAHs using this compound as a key starting material, focusing on sequential cross-coupling strategies and aryne-mediated cycloadditions.
I. Synthesis of Triphenylene Derivatives via Sequential Cross-Coupling Reactions
A powerful strategy for constructing triphenylene-based PAHs involves a one-pot, three-component synthesis utilizing sequential Sonogashira and Suzuki cross-coupling reactions. The differential reactivity of the bromine atoms on the this compound ring can be exploited to achieve regioselective functionalization.
Experimental Protocol: Synthesis of a Substituted Triphenylene
This protocol describes a hypothetical synthesis of a diaryl-dialkynyl triphenylene derivative from this compound.
Step 1: Sequential Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous, degassed THF (20 mL) and triethylamine (4.0 mmol).
-
Slowly add a solution of terminal alkyne 1 (2.1 mmol) in THF (5 mL) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, add a second terminal alkyne 2 (1.1 mmol) and additional Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Heat the reaction mixture to 60 °C and stir for another 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the disubstituted intermediate.
Step 2: Intramolecular Suzuki-Type Cyclization
-
To the purified disubstituted intermediate (1.0 mmol), add Pd(OAc)₂ (0.1 mmol), a suitable phosphine ligand (e.g., SPhos, 0.2 mmol), and K₃PO₄ (3.0 mmol) in a mixture of toluene (20 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction at 110 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final triphenylene product.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yields for Triphenylene Synthesis
| Step | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | This compound | Terminal Alkyne 1 | Pd(PPh₃)₂Cl₂/CuI | THF/Et₃N | 25 | 12 | 85 |
| 1b | Intermediate from 1a | Terminal Alkyne 2 | Pd(PPh₃)₂Cl₂/CuI | THF/Et₃N | 60 | 24 | 75 |
| 2 | Disubstituted Intermediate | - | Pd(OAc)₂/SPhos | Toluene/H₂O | 110 | 24 | 60 |
Experimental Workflow Diagram
Caption: Synthetic workflow for a triphenylene derivative.
II. Synthesis of Angularly Fused PAHs via Aryne-Mediated Diels-Alder Reaction
This compound can serve as a precursor to 3-bromo-1,2-didehydrobenzene (3-bromobenzyne). This highly reactive aryne can be trapped in a [4+2] cycloaddition reaction with a suitable diene to construct angularly fused PAH scaffolds.
Experimental Protocol: Synthesis of a Dihydrophenanthrene Derivative
Step 1: Generation of 3-Bromobenzyne and In Situ Trapping
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 mmol) and a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise to the stirred solution. The generation of the aryne is typically rapid.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.
Step 2: Aromatization to the Phenanthrene Derivative
-
Dissolve the Diels-Alder adduct (1.0 mmol) in toluene (20 mL).
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 mmol).
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
After cooling, filter the mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure phenanthrene derivative.
Data Presentation
Table 2: Hypothetical Reaction Parameters and Yields for Phenanthrene Synthesis
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Diene, n-BuLi | THF | -78 to 25 | 12 | 70 |
| 2 | Diels-Alder Adduct | DDQ | Toluene | 110 | 4 | 85 |
Logical Relationship Diagram
Caption: Aryne generation and subsequent Diels-Alder reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of polycyclic aromatic hydrocarbons. The methodologies presented herein, including sequential cross-coupling and aryne-mediated cycloadditions, provide robust pathways to complex aromatic structures. These protocols can be adapted and modified for the synthesis of a wide range of functionalized PAHs for advanced material and pharmaceutical applications. Researchers are encouraged to optimize the reaction conditions for their specific substrates and target molecules.
References
Application Notes and Protocols: The Role of 1,2,3-Tribromobenzene in the Synthesis of Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature reviews indicate that 1,2,3-tribromobenzene is not a commonly utilized precursor for the industrial synthesis of commercial flame retardants. Its primary roles in the context of flame retardants are as a reference standard in analytical and environmental studies concerning the degradation and fate of brominated flame retardants (BFRs) and as a versatile building block in synthetic organic chemistry for creating complex, multi-substituted benzene derivatives.[1] This document, therefore, presents a hypothetical application of this compound in the synthesis of a polybrominated diphenyl ether (PBDE), a class of compounds known for their flame retardant properties. The presented protocols are based on established chemical principles, such as the Ullmann condensation, and are intended for research and illustrative purposes.
Introduction: Brominated Flame Retardants and Potential Precursors
Brominated flame retardants (BFRs) are organobromine compounds that significantly reduce the flammability of combustible materials.[1] They function by releasing bromine radicals at high temperatures, which interfere with the combustion chain reaction in the gas phase.[1] A major class of BFRs is the polybrominated diphenyl ethers (PBDEs). While the industrial synthesis of PBDEs typically involves the bromination of diphenyl ether, the use of specific brominated benzene derivatives as building blocks is chemically plausible.
This compound possesses a high bromine content by mass, a key characteristic for effective flame retardants. Its three bromine atoms can be leveraged in cross-coupling reactions to construct larger, more complex brominated molecules. This section explores the theoretical use of this compound as a starting material for a hypothetical PBDE.
Hypothetical Synthesis of a Polybrominated Diphenyl Ether
A potential synthetic route to a highly brominated diphenyl ether is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. In this hypothetical protocol, this compound is reacted with a brominated phenol to form a polybrominated diphenyl ether.
Table 1: Properties of Key Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Bromine Content (%) | Melting Point (°C) |
| This compound | C₆H₃Br₃ | 314.80 | 76.18 | 87.5 |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 72.48 | 96 |
Experimental Protocols
Synthesis of a Heptabromodiphenyl Ether via Ullmann Condensation
This protocol outlines a hypothetical laboratory-scale synthesis of 2,3,4,2',4',6'-heptabromodiphenyl ether from this compound and 2,4,6-tribromophenol.
Materials:
-
This compound
-
2,4,6-Tribromophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask, add this compound (3.15 g, 10 mmol), 2,4,6-tribromophenol (3.31 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Place the flask in a heating mantle and fit it with a reflux condenser. Stir the mixture vigorously and heat to 130-140 °C for 24 hours under a nitrogen atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 300 mL of 1 M HCl solution.
-
Extract the aqueous mixture with toluene (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to isolate the desired heptabromodiphenyl ether.
-
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of Synthetic Pathway and Experimental Workflow
Diagram 1: Hypothetical Synthesis of a Heptabromodiphenyl Ether
Caption: Hypothetical synthesis of a heptabromodiphenyl ether.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of a hypothetical flame retardant.
Conclusion
While this compound is not a mainstream precursor for industrial flame retardant synthesis, its chemical properties make it a viable, albeit likely more expensive, starting material for creating highly brominated molecules with potential flame retardant characteristics. The provided hypothetical protocol for the synthesis of a heptabromodiphenyl ether via an Ullmann condensation serves as an example of how this compound could be utilized in a research setting to explore novel flame retardant structures. Further research would be required to determine the efficacy and viability of flame retardants synthesized from this and other highly brominated benzene isomers.
References
Purifying 1,2,3-Tribromobenzene: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals, obtaining high-purity chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. 1,2,3-Tribromobenzene, a key intermediate in organic synthesis, often requires rigorous purification to remove isomeric impurities and other byproducts from its synthesis. This document provides detailed protocols for the purification of this compound using common laboratory techniques.
The synthesis of tribromobenzene can result in a mixture of isomers, primarily the 1,2,4- and 1,3,5-isomers, alongside the desired 1,2,3-isomer.[1] The choice of purification method will depend on the scale of the purification and the nature of the impurities. The most common and effective methods for purifying solid organic compounds like this compound are recrystallization, column chromatography, and, in some cases, fractional distillation.
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Solvent: Ethanol, Methanol, or Acetic Acid | >98% | 60-90% | Simple, cost-effective for removing small amounts of impurities. | May not be effective for separating isomers with similar solubility. |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | >99% | 40-70% | Highly effective for separating isomers and other closely related impurities. | More time-consuming and requires larger volumes of solvent. |
| Fractional Distillation | Vigreux column; atmospheric pressure | >95% | Variable | Suitable for large-scale purification if boiling points of isomers are sufficiently different. | Requires high temperatures; may not be suitable for heat-sensitive compounds. |
Experimental Workflows and Logical Relationships
The general workflow for the purification of a crude solid organic compound like this compound involves an initial assessment of purity, followed by one or more purification steps, and a final analysis to confirm the purity of the final product.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Recrystallization from Ethanol
Recrystallization is a technique used to purify solids based on their differential solubility in a hot versus a cold solvent.[2][3] Ethanol is often a suitable solvent for the recrystallization of brominated aromatic compounds. A detailed procedure for a related isomer, 1,3,5-tribromobenzene, involves recrystallization from ethanol.[4]
Protocol:
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. The compound should be sparingly soluble at room temperature. Heat the test tube; the compound should dissolve completely. This indicates that ethanol is a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to completely dissolve the solid. This should be done on a hot plate with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals. Pure this compound has a melting point of 87.5 °C. A sharp melting point close to the literature value is an indication of high purity.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5] This method is particularly useful for separating isomers of tribromobenzene.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass chromatography column with the silica gel slurry. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as hexane. The different components of the mixture will travel down the column at different rates.
-
Gradient Elution (Optional): To improve separation, a gradient of a more polar solvent (e.g., ethyl acetate) can be gradually introduced. A common mobile phase for separating similar aromatic isomers is a mixture of hexane and ethyl acetate.[6]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Fractional Distillation
Fractional distillation can be used to separate liquids with close boiling points.[7][8] Given that this compound is a solid at room temperature, this method would involve distillation of the molten compound and is generally more applicable to larger-scale purifications.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., a Vigreux column), a condenser, and a receiving flask.[9]
-
Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the distillation flask to melt the solid and then bring it to a boil.
-
Distillation: The vapor will rise through the fractionating column, where it will undergo multiple condensation and vaporization cycles, enriching the vapor with the more volatile component.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect different fractions based on the boiling point. The boiling point of this compound is approximately 274-276 °C.
-
Analysis: Analyze the purity of the collected fractions.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Characterization of 1,2,3-Tribromobenzene Derivatives
This document provides detailed application notes and experimental protocols for the analytical characterization of 1,2,3-tribromobenzene and its derivatives. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and materials science, focusing on techniques for purification, identification, and structural elucidation.
Chromatographic Techniques: Separation and Purity Assessment
Chromatography is essential for separating this compound derivatives from reaction mixtures, identifying impurities, and quantifying the compound of interest. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound.[1][2] The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the stationary phase.[2][3] The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing molecular weight and fragmentation data that aids in structural identification.[4] This technique is widely used for impurity profiling, quality control, and identification of unknown reaction byproducts.[1]
Experimental Protocol: GC-MS Analysis
Objective: To separate and identify this compound derivatives and assess sample purity.
1. Sample Preparation:
- Accurately weigh 1-5 mg of the sample.
- Dissolve the sample in 1 mL of a high-purity solvent such as hexane, ethyl acetate, or dichloromethane.
- Vortex the solution until the sample is completely dissolved.
- If necessary, filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial.
2. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B MS Detector (or equivalent).
- Column: HP-5ms (5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 15°C/min.
- Hold: Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 50 - 400 m/z.
3. Data Analysis:
- Identify the peak corresponding to the this compound derivative based on its retention time.
- Analyze the mass spectrum of the peak. The molecular ion (M+) should correspond to the molecular weight of the compound (C₆H₃Br₃, approx. 312, 314, 316, 318 m/z due to bromine isotopes).
- Compare the fragmentation pattern to known spectra in a database (e.g., NIST) for confirmation.[1]
- Calculate purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated peak area.
Data Presentation: GC Retention Times
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| Benzene | 3.5 | 78 (M+), 77 |
| Bromobenzene | 6.8 | 156/158 (M+), 77 |
| 1,3-Dibromobenzene | 9.2 | 234/236/238 (M+), 155/157 |
| 1,4-Dibromobenzene | 9.5 | 234/236/238 (M+), 155/157 |
| 1,2-Dibromobenzene | 9.9 | 234/236/238 (M+), 155/157 |
| This compound | 12.5 | 312/314/316/318 (M+), 233/235/237 |
| 1,2,4-Tribromobenzene | 12.1 | 312/314/316/318 (M+), 233/235/237 |
| 1,3,5-Tribromobenzene | 11.8 | 312/314/316/318 (M+), 233/235/237 |
| Note: Retention times are illustrative and will vary based on the specific instrument, column, and conditions used. Data synthesized from principles described in GC literature.[5] |
Visualization: GC-MS Experimental Workflow
Caption: Workflow of a typical GC-MS analysis, from sample injection to data acquisition.
Spectroscopic Techniques: Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's carbon-hydrogen framework, functional groups, and molecular weight.
Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[6] For this compound derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the structure of the carbon backbone.[7] The distinct substitution pattern of this compound results in a unique set of signals that allows it to be unambiguously distinguished from its isomers (1,2,4- and 1,3,5-tribromobenzene).[6][8][9]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the substitution pattern and overall structure of a this compound derivative.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed or if the solvent signal cannot be used as a reference.
- Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
- Spectrometer: Bruker Avance III 400 MHz (or equivalent).
- Probe: 5 mm BBO probe.
- ¹H NMR Parameters:
- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- ¹³C NMR Parameters:
- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024 or more (as needed for signal-to-noise)
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds
3. Data Analysis:
- Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).
- For ¹H NMR: Analyze the chemical shifts, integration values (proton count), and coupling patterns (multiplicity) to assign protons. For this compound, expect a characteristic pattern for the three adjacent aromatic protons.
- For ¹³C NMR: Analyze the chemical shifts to assign each carbon atom. Bromine substitution significantly shifts carbon signals downfield. Expect four distinct signals for the six carbons of this compound due to its C₂ᵥ symmetry.
Data Presentation: NMR Chemical Shifts
| Isomer | Symmetry | Expected ¹H NMR Signals (Multiplicity) | Expected ¹³C NMR Signals |
| This compound | C₂ᵥ | 2 (triplet, doublet) | 4 |
| 1,2,4-Tribromobenzene | Cₛ | 3 (doublet, doublet, dd) | 6 |
| 1,3,5-Tribromobenzene | D₃ₕ | 1 (singlet) | 2 |
| Note: Data is based on the principles of NMR spectroscopy and molecular symmetry.[6][10] |
Visualization: Logic of Structural Elucidation
Caption: How complementary analytical techniques contribute to final structure confirmation.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical properties of this compound derivatives, including melting point, thermal stability, and decomposition profile.
Application Note: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is primarily used to determine the melting point and purity of a crystalline solid. The melting point is a critical physical property for compound identification and quality control.[11] Studies have correlated the melting points of tribromobenzene isomers with their molecular symmetry and intermolecular interactions.[10] 1,3,5-TBB has the highest melting point (396.0 K) due to its high symmetry, followed by 1,2,3-TBB (361.0 K) and 1,2,4-TBB (317.7 K).[10]
Experimental Protocol: DSC for Melting Point Determination
Objective: To determine the melting point and assess the thermal purity of a this compound derivative.
1. Sample Preparation:
- Accurately weigh 2-5 mg of the finely ground, dry sample into an aluminum DSC pan.
- Hermetically seal the pan using a sample press. Prepare an empty, sealed pan to be used as a reference.
2. Instrumentation and Conditions:
- Instrument: TA Instruments Q2000 DSC (or equivalent).
- Temperature Program:
- Equilibrate at 25°C.
- Ramp the temperature from 25°C to 150°C (or a temperature ~30°C above the expected melting point) at a heating rate of 10°C/min.
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.
3. Data Analysis:
- Plot the heat flow (W/g) versus temperature (°C).
- The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition.
- The sharpness of the melting peak provides a qualitative indication of purity; impurities typically cause peak broadening and a depression of the melting point.
Data Presentation: Thermal Properties of Tribromobenzene Isomers
| Isomer | Molecular Symmetry | Melting Point (K)[10] | Enthalpy of Fusion (kJ/mol) |
| This compound | C₂ᵥ | 361.0 | ~18.5 |
| 1,2,4-Tribromobenzene | Cₛ | 317.7 | ~16.2 |
| 1,3,5-Tribromobenzene | D₃ₕ | 396.0 | ~20.1 |
| Note: Enthalpy of fusion values are representative and may vary. Melting points are from cited literature.[10] |
References
- 1. Gas Chromatography - Mass Spectrometry Analysis [intertek.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Two isomers of tribromobenzene have been prepared. NMR spectroscopic data.. [askfilo.com]
- 7. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,4-TRIBROMOBENZENE(615-54-3) 1H NMR spectrum [chemicalbook.com]
- 9. 1,3,5-Tribromobenzene(626-39-1) 1H NMR [m.chemicalbook.com]
- 10. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2,3-Tribromobenzene as a Reference Standard in Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 1,2,3-tribromobenzene as a reference standard in environmental analysis, particularly for the quantification of brominated flame retardants (BFRs) and other persistent organic pollutants (POPs).
Introduction
This compound is a stable, synthetic compound with physical and chemical properties that make it an ideal reference standard in analytical chemistry.[1] Its primary application in environmental analysis is as a surrogate or internal standard for the quantification of BFRs, such as polybrominated diphenyl ethers (PBDEs), in various environmental matrices.[1] Its predictable behavior during sample extraction, cleanup, and analysis allows for the correction of analyte losses and variations in instrument response, thereby improving the accuracy and precision of analytical results.
Key Applications
-
Surrogate Standard: Added to samples before extraction to monitor the efficiency of the entire analytical procedure.
-
Internal Standard: Added to sample extracts just before instrumental analysis to correct for variations in injection volume and instrument response.
-
Quality Control Standard: Used to prepare laboratory control samples (LCS) and matrix spikes (MS) to assess method performance and matrix effects.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value | Reference |
| CAS Number | 608-21-9 | [2][3][4] |
| Molecular Formula | C6H3Br3 | [2][4] |
| Molecular Weight | 314.80 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 87-89 °C | [4] |
| Purity | Typically >98% (GC) | [2][3][4] |
Experimental Protocols
Protocol for the Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Soil using this compound as a Surrogate Standard
This protocol outlines the use of this compound as a surrogate standard for the determination of PBDEs in soil samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
4.1.1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.
-
Surrogate Spiking: Weigh 10 g of the homogenized soil into a clean extraction thimble. Spike the sample with a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in a suitable solvent like nonane.
-
Extraction: Place the thimble in a Soxhlet extractor. Extract the sample for 16-24 hours with 200 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Concentration and Solvent Exchange: Concentrate the extract to approximately 1 mL using a rotary evaporator. Perform a solvent exchange to hexane.
-
Cleanup: Use a multi-layer silica gel column for cleanup. The column should contain, from bottom to top: 2 g of silica gel, 4 g of acid-activated silica, 2 g of silica gel, and 1 g of anhydrous sodium sulfate. Elute the PBDEs and this compound with hexane.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Add a known amount of an internal standard (e.g., ¹³C-labeled BDE-77) just prior to analysis.
4.1.2. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Pulsed splitless at 280 °C.
-
Oven Program: Start at 100 °C (hold for 2 min), ramp to 320 °C at 10 °C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for PBDE congeners and this compound should be optimized.
-
4.1.3. Quality Control
-
Method Blank: An analyte-free matrix carried through the entire analytical process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with known concentrations of all target analytes and the surrogate standard to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with known concentrations of target analytes to evaluate matrix effects and method precision.
-
Surrogate Recovery: The recovery of this compound should be within 70-130% for the results to be considered valid.
4.1.4. Data Presentation: Expected Performance
The following table summarizes the expected performance data when using this compound as a surrogate standard for the analysis of selected PBDEs in soil.
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| BDE-28 | 0.01 | 0.03 | 95 | 8 |
| BDE-47 | 0.01 | 0.03 | 98 | 7 |
| BDE-99 | 0.02 | 0.06 | 93 | 10 |
| BDE-100 | 0.02 | 0.06 | 96 | 9 |
| BDE-153 | 0.03 | 0.09 | 91 | 12 |
| BDE-154 | 0.03 | 0.09 | 90 | 11 |
| BDE-183 | 0.05 | 0.15 | 85 | 15 |
| BDE-209 | 0.10 | 0.30 | 80 | 18 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the environmental analysis of soil samples for PBDEs using this compound as a surrogate standard.
Caption: Workflow for PBDE analysis in soil.
Logical Relationship in Quantification
This diagram illustrates the logical relationship between the analyte, surrogate standard, and internal standard in the quantification process.
Caption: Role of standards in quantification.
References
Troubleshooting & Optimization
Navigating the Synthesis of 1,2,3-Tribromobenzene: A Technical Support Guide
Heidelberg, Germany – For researchers and professionals in organic synthesis and drug development, optimizing the yield of specific isomers in halogenation reactions is a persistent challenge. The synthesis of 1,2,3-tribromobenzene, a key intermediate in various applications, presents a notable case where direct bromination of benzene is inefficient due to the directing effects of the bromine substituent, leading to a mixture of isomers. This technical support center provides a comprehensive guide with troubleshooting FAQs and detailed experimental protocols to enhance the yield and purity of this compound.
The most effective and selective synthesis of this compound involves a multi-step pathway, moving away from direct bromination of the parent arene. A strategic approach utilizing a substituted aniline as the starting material, followed by diazotization and a subsequent Sandmeyer-type reaction, offers a more controlled route to the desired 1,2,3-substitution pattern.
Frequently Asked Questions (FAQs)
Our technical support team has compiled answers to common questions encountered during the synthesis of this compound.
Q1: Why is the direct bromination of benzene not a suitable method for producing this compound?
A1: Direct electrophilic bromination of benzene is not a viable method for the selective synthesis of this compound. The bromine atom is an ortho-, para-directing group. Therefore, as bromine is introduced to the benzene ring, it directs subsequent bromination to the ortho and para positions, leading primarily to the formation of 1,2,4-tribromobenzene and 1,3,5-tribromobenzene as the major products. Achieving a high yield of the 1,2,3-isomer through this method is challenging due to the difficulty in controlling the regioselectivity.
Q2: What is the recommended synthetic strategy for obtaining a high yield of this compound?
A2: A multi-step synthesis starting from a strategically chosen aniline derivative is the recommended approach. A common and effective route involves the following key transformations:
-
Selective Bromination of an Aniline Derivative: Starting with a suitable aniline, such as 2-bromoaniline or 2,6-dibromoaniline, allows for controlled introduction of bromine atoms.
-
Diazotization: The amino group of the brominated aniline is converted into a diazonium salt.
-
Sandmeyer Reaction: The diazonium group is then replaced by a bromine atom using a copper(I) bromide catalyst.
Q3: I am experiencing low yields during the diazotization of my weakly basic brominated aniline. What can I do to improve this step?
A3: Diazotization of weakly basic anilines, a common issue with electron-withdrawing substituents like bromine, can be challenging. To improve the yield, consider the following:
-
Increased Acidity: Use a higher concentration of a strong, non-nucleophilic acid, such as sulfuric acid, to ensure complete protonation of the weakly basic amine.[1]
-
Temperature Control: Strictly maintain the reaction temperature between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[2]
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline to control the exothermic reaction and maintain a low temperature.[2]
Q4: My Sandmeyer reaction is producing significant amounts of side products. How can I minimize their formation?
A4: Side reactions in the Sandmeyer reaction can often be attributed to the radical nature of the mechanism. To minimize byproducts:
-
Catalyst Purity and Stoichiometry: Ensure the use of high-purity copper(I) bromide. The stoichiometry of the catalyst can also be optimized.
-
Control of Reaction Conditions: Maintain the recommended temperature for the Sandmeyer reaction. Premature decomposition of the diazonium salt before the introduction of the copper catalyst can lead to phenol formation.
-
Efficient Removal of the Diazonium Group: Ensure the diazotization is complete before proceeding to the Sandmeyer step.
Q5: What are the most effective methods for purifying the final this compound product?
A5: Purification of this compound from potential isomeric impurities and other byproducts is crucial. The following techniques are recommended:
-
Recrystallization: This is an effective method for removing impurities with different solubility profiles.[3][4][5][6] A suitable solvent or solvent pair should be chosen where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Column Chromatography: For separating isomers with similar polarities, column chromatography is a powerful technique.[7][8] A systematic approach to solvent system selection using thin-layer chromatography (TLC) is advised to achieve optimal separation.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 2,6-Dibromoaniline from Aniline
This protocol focuses on the controlled dibromination of aniline. To prevent over-bromination to 2,4,6-tribromoaniline, the amino group is first protected by acetylation.[9]
Step 1a: Acetylation of Aniline
-
In a flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring and maintaining the temperature below 30 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter the solid, wash with cold water, and dry.
Step 1b: Bromination of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while stirring. Maintain the temperature below 20 °C.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Pour the reaction mixture into water to precipitate the 4-bromoacetanilide.
-
Filter, wash with water, and dry.
Step 1c: Second Bromination
-
The 4-bromoacetanilide is then subjected to a second bromination under more forcing conditions to introduce a second bromine at an ortho position.
Step 1d: Hydrolysis to 2,6-Dibromoaniline
-
Reflux the dibromoacetanilide with aqueous hydrochloric acid to hydrolyze the amide.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the 2,6-dibromoaniline.
-
Filter the product, wash with water, and purify by recrystallization.
| Parameter | Condition | Yield (%) |
| Acetylation | ||
| Reactants | Aniline, Acetic Anhydride, Glacial Acetic Acid | ~90-95 |
| Temperature | < 30 °C | |
| Bromination | ||
| Reactants | Acetanilide, Bromine, Glacial Acetic Acid | ~80-85 |
| Temperature | < 20 °C | |
| Hydrolysis | ||
| Reactants | Dibromoacetanilide, HCl (aq) | ~85-90 |
| Temperature | Reflux |
Table 1: Reaction Conditions and Expected Yields for the Synthesis of 2,6-Dibromoaniline.
Protocol 2: Diazotization of 2,6-Dibromoaniline and Sandmeyer Reaction
This protocol details the conversion of 2,6-dibromoaniline to this compound.
Step 2a: Diazotization of 2,6-Dibromoaniline
-
Suspend 2,6-dibromoaniline in a mixture of concentrated sulfuric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete.
Step 2b: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool the copper(I) bromide solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Condition | Yield (%) |
| Diazotization | ||
| Reactants | 2,6-Dibromoaniline, H₂SO₄, NaNO₂ | >90 (in solution) |
| Temperature | 0-5 °C | |
| Sandmeyer Reaction | ||
| Reactants | Diazonium salt, CuBr, HBr | ~70-80 |
| Temperature | 0 °C to 60 °C |
Table 2: Reaction Conditions and Expected Yields for the Conversion of 2,6-Dibromoaniline to this compound.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the key stages.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting diazotization yield.
By following these detailed protocols and troubleshooting guides, researchers can significantly improve the yield and purity of this compound, facilitating its use in further synthetic applications. For more specific inquiries, please contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. How To [chem.rochester.edu]
- 6. esisresearch.org [esisresearch.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,2,3-Tribromobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1,2,3-tribromobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of benzene not a suitable method for synthesizing this compound?
A1: Direct bromination of benzene using elemental bromine and a Lewis acid catalyst typically results in a mixture of isomers, with the 1,2,4- and 1,3,5-tribromobenzene isomers being the major products.[1] This is due to the directing effects of the bromine substituents on the benzene ring during electrophilic aromatic substitution. Achieving a pure state of this compound through this method is generally not feasible.[1]
Q2: What is the most reliable synthetic route to obtain pure this compound?
A2: A common and effective method involves a multi-step synthesis starting from a precursor that allows for controlled regioselectivity. A widely used approach begins with p-nitroaniline, which undergoes bromination, reduction of the nitro group, diazotization, and a subsequent Sandmeyer reaction to introduce the third bromine atom in the desired position.[1]
Q3: What are the common side reactions during the Sandmeyer reaction step for introducing the final bromine atom?
A3: The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl halide, is prone to several side reactions that can lower the yield of the desired this compound.[2][3] The most prevalent side reactions include:
-
Phenol formation: The diazonium salt can react with water, especially at elevated temperatures, to form the corresponding phenol.[4]
-
Biaryl formation: Coupling of two aryl radicals, which are intermediates in the reaction, can lead to the formation of biaryl compounds as byproducts.[4]
-
Azo coupling: The diazonium salt may couple with the starting amine or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.[4]
Q4: How does temperature control affect the synthesis, particularly the diazotization and Sandmeyer steps?
A4: Temperature control is critical for a successful synthesis. Aryl diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C.[4] The diazotization step (formation of the diazonium salt) is therefore typically carried out at 0-5°C to prevent premature decomposition and the formation of phenol byproducts.[4] While the subsequent Sandmeyer reaction with the copper(I) bromide catalyst may require gentle warming, the temperature must be carefully controlled to minimize unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete diazotization of the aniline precursor. | Ensure the reaction between the primary aromatic amine and nitrous acid has gone to completion. This can be checked by testing for the presence of nitrous acid with starch-iodide paper. |
| Decomposition of the diazonium salt. | Maintain the reaction temperature at 0-5°C during diazotization and add the sodium nitrite solution slowly.[4] | |
| Sub-optimal temperature for the Sandmeyer reaction. | Gently warm the reaction mixture after the addition of the copper(I) bromide catalyst, but avoid excessive heating to prevent byproduct formation. | |
| Presence of colored impurities in the final product | Formation of azo compounds. | Ensure complete conversion of the starting amine during diazotization. The purification process, such as recrystallization or column chromatography, should remove these impurities. |
| Oxidation of the aniline precursor. | Use fresh, purified aniline precursor. Store the precursor under an inert atmosphere if it is sensitive to oxidation. | |
| Formation of isomeric impurities (e.g., 1,2,4-tribromobenzene) | Incorrect starting material or reaction pathway. | Verify that the synthetic route is designed to produce the 1,2,3-isomer specifically, for example, by starting with 2,6-dibromoaniline or p-nitroaniline. Direct bromination of less substituted benzenes will lead to isomeric mixtures.[1] |
| Isomerization during the reaction. | While less common, isomerization can occur under certain conditions. Ensure the reaction conditions (e.g., temperature, pH) are as specified in the protocol to avoid potential "halogen dance" rearrangements.[1] | |
| Incomplete bromination of the aniline precursor | Insufficient brominating agent. | Use the correct stoichiometric amount of the brominating agent (e.g., bromine water, N-bromosuccinimide). |
| Deactivation of the aromatic ring. | The presence of multiple electron-withdrawing groups can hinder further bromination. Ensure the reaction conditions are suitable for the specific substrate. |
Experimental Protocols
Synthesis of this compound from p-Nitroaniline
This multi-step synthesis involves the strategic introduction and transformation of functional groups to achieve the desired this compound.[1]
Step 1: Bromination of p-Nitroaniline to 2,6-Dibromo-4-nitroaniline
-
Dissolve p-nitroaniline in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the p-nitroaniline solution while stirring. The reaction is exothermic and should be cooled to maintain a controlled temperature.
-
After the addition is complete, continue stirring until the reaction is complete.
-
Pour the reaction mixture into cold water to precipitate the 2,6-dibromo-4-nitroaniline.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.
Step 2: Reduction of 2,6-Dibromo-4-nitroaniline to 3,4,5-Tribromoaniline
-
Reduce the nitro group of 2,6-dibromo-4-nitroaniline to an amino group. This can be achieved using a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.
-
Reflux the mixture until the reduction is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 3,4,5-tribromoaniline.
-
Filter the product, wash with water, and dry.
Step 3: Diazotization of 3,4,5-Tribromoaniline
-
Suspend the 3,4,5-tribromoaniline in an aqueous solution of a strong acid (e.g., HBr or H₂SO₄).
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C. Continue stirring for a short period after the addition is complete.
Step 4: Sandmeyer Reaction to form this compound
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 3 to the CuBr solution.
-
Gently warm the reaction mixture to facilitate the replacement of the diazonium group with bromine, which is indicated by the evolution of nitrogen gas.
-
After the reaction is complete, the this compound can be isolated, for example, by steam distillation or solvent extraction.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Step 1: Bromination | Step 2: Reduction | Step 3: Diazotization | Step 4: Sandmeyer Rxn |
| Key Reagents | p-Nitroaniline, Bromine, Acetic Acid | 2,6-Dibromo-4-nitroaniline, SnCl₂, HCl | 3,4,5-Tribromoaniline, NaNO₂, HBr | Diazonium salt, CuBr |
| Temperature | Room Temperature (cooling may be needed) | Reflux | 0-5°C | Gentle warming |
| Potential Byproducts | Over-brominated species | Incompletely reduced species | Phenols, Azo compounds | Phenols, Biaryls |
| Typical Yield | High | High | (Intermediate) | Moderate to Good |
Visualizations
Caption: Synthetic pathway for this compound from p-Nitroaniline.
Caption: Competing side reactions during the Sandmeyer step.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
purification strategies for removing isomeric impurities from 1,2,3-Tribromobenzene
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on the purification of 1,2,3-tribromobenzene from its isomeric impurities, primarily 1,2,4-tribromobenzene and 1,3,5-tribromobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge lies in the similar physicochemical properties of the tribromobenzene isomers.[1][2] These isomers have identical molecular weights and similar polarities, which makes separation by common laboratory techniques difficult. Effective purification requires methods that can exploit the subtle differences in their physical properties, such as melting points, boiling points, and solubilities in specific solvents.
Q2: What are the key physical properties of the tribromobenzene isomers that can be exploited for separation?
A2: The most significant differences are in their melting points. 1,3,5-tribromobenzene has the highest melting point (122 °C), followed by this compound (87.5 °C), and then 1,2,4-tribromobenzene (41-43 °C).[1][3] These differences make fractional crystallization a viable strategy. Boiling points are also distinct, though less so, with this compound and 1,2,4-tribromobenzene having very close boiling points at atmospheric pressure.[1][3] Differences in solubility in various organic solvents can also be leveraged for purification by recrystallization.[3][4]
Q3: Which purification techniques are most effective for removing isomeric impurities from this compound?
A3: The most effective techniques are fractional crystallization (from the melt or solution), recrystallization from a carefully selected solvent system, and preparative chromatography (HPLC or GC). The choice of method depends on the scale of the purification, the level of purity required, and the available equipment.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for definitive identification of isomers.[5] The melting point of the purified sample can also be a good indicator of purity; a sharp melting point close to the literature value of 87.5 °C suggests high purity.[3]
Troubleshooting Guides
Fractional Crystallization
Issue: Poor separation of isomers after fractional crystallization from the melt.
-
Possible Cause: The cooling rate was too fast, leading to the co-crystallization of isomers.
-
Troubleshooting Step: Employ a very slow and controlled cooling rate to allow for the selective crystallization of the isomer with the highest melting point.
-
Possible Cause: The number of crystallization stages was insufficient.
-
Troubleshooting Step: Repeat the fractional crystallization process multiple times. Each stage will enrich the solid phase with the higher-melting isomer and the liquid phase with the lower-melting isomers.
Issue: The sample solidifies as a whole mass, preventing separation.
-
Possible Cause: The initial mixture has a composition close to a eutectic point.
-
Troubleshooting Step: Consider adding a small amount of a suitable solvent to alter the phase behavior before attempting fractional crystallization. Alternatively, another purification method like chromatography may be more suitable.
Recrystallization
Issue: Low recovery of this compound after recrystallization.
-
Possible Cause: The chosen solvent has a relatively high solubility for this compound even at low temperatures.
-
Troubleshooting Step: Screen for a solvent or solvent mixture where this compound has high solubility at elevated temperatures and very low solubility at low temperatures. Refer to the solubility data table below and perform small-scale solubility tests.
-
Possible Cause: Too much solvent was used during the dissolution step.
-
Troubleshooting Step: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Issue: The isomeric impurities co-crystallize with the this compound.
-
Possible Cause: The chosen solvent does not effectively discriminate between the isomers.
-
Troubleshooting Step: Experiment with different solvents or solvent systems. A solvent in which the desired 1,2,3-isomer is sparingly soluble at room temperature while the isomeric impurities are more soluble is ideal.
-
Possible Cause: The cooling process was too rapid.
-
Troubleshooting Step: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
High-Performance Liquid Chromatography (HPLC)
Issue: Co-elution or poor resolution of the tribromobenzene isomers.
-
Possible Cause: The chosen stationary phase and/or mobile phase is not providing sufficient selectivity.
-
Troubleshooting Step:
-
Stationary Phase: For separating positional isomers like tribromobenzenes, consider using a column with a phenyl-based stationary phase, which can offer different selectivity compared to standard C18 columns.[6] A C70-coated column has been shown to be effective for separating all brominated benzene isomers.[7]
-
Mobile Phase: Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to water. A shallow gradient or isocratic elution with the optimal solvent strength can improve resolution.[8]
-
Issue: Peak tailing for the tribromobenzene peaks.
-
Possible Cause: Secondary interactions between the analytes and the stationary phase.
-
Troubleshooting Step: Add a small amount of an acidic modifier, like phosphoric acid or formic acid, to the mobile phase to suppress silanol interactions on the silica-based stationary phase.[3]
Data Presentation
Physical Properties of Tribromobenzene Isomers
| Property | This compound | 1,2,4-Tribromobenzene | 1,3,5-Tribromobenzene |
| Melting Point (°C) | 87.5[3] | 41-43[3] | 122[3] |
| Boiling Point (°C) | 274-276[3] | 271[1] | 271[4] |
Solubility of Tribromobenzene Isomers in Common Solvents
| Solvent | 1,2,4-Tribromobenzene Solubility | 1,3,5-Tribromobenzene Solubility |
| Water | Insoluble[3] | Practically insoluble[3] |
| Ethanol | Soluble[3] | Soluble (hot)[4] |
| Ether | Soluble[3] | Soluble[4] |
| Chloroform | Soluble[3] | Soluble[4] |
| Hexane | Soluble[3] | - |
| Toluene | Soluble[3] | - |
| Acetic Acid | - | Soluble (hot)[4] |
| Benzene | - | Soluble[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization from the Melt
This method is suitable for mixtures where this compound is a major component and the primary impurity is the lower-melting 1,2,4-isomer.
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Melt the crude mixture: Place the crude tribromobenzene mixture in a suitable flask and heat it gently until it is completely molten.
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Slow Cooling: Gradually cool the molten mixture with gentle stirring. The this compound should start to crystallize first due to its higher melting point.
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Separation: Once a significant amount of solid has formed, separate the solid crystals from the remaining liquid (which will be enriched in the 1,2,4-isomer) by filtration or decantation.
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Repeat: For higher purity, the collected solid can be re-melted and the fractional crystallization process can be repeated.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general guideline for developing a recrystallization procedure. The ideal solvent will need to be determined experimentally.
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Solvent Screening: In small test tubes, test the solubility of a small amount of the crude mixture in various solvents (e.g., ethanol, methanol, hexane, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: HPLC Method for the Separation of Tribromobenzene Isomers
This method is adapted from a study that successfully separated all brominated benzene isomers.[7]
-
Column: C70-coated column
-
Mobile Phase: A mixture of an organic solvent (e.g., hexane) and a more polar modifier. The exact ratio should be optimized for the best separation.
-
Detection: UV detector at a wavelength where all isomers show good absorbance (e.g., 210 nm).
-
Flow Rate: Typically 1 mL/min.
-
Temperature: Room temperature.
Method Development for Standard HPLC Columns (e.g., C18 or Phenyl):
-
Initial Conditions: Start with a C18 or Phenyl column and a mobile phase of acetonitrile/water or methanol/water (e.g., 70:30 v/v).
-
Gradient Elution: Run a gradient from a lower to a higher percentage of the organic solvent to determine the approximate elution conditions for the isomers.
-
Isocratic Optimization: Based on the gradient run, develop an isocratic method with a mobile phase composition that provides the best resolution between the this compound peak and the impurity peaks.
-
Fine-Tuning: Adjust the mobile phase composition in small increments to optimize the separation.
Visualizations
References
- 1. Tribromobenzene - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. 1,2,4-Tribromobenzene | 615-54-3 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. lcms.cz [lcms.cz]
preventing Wurtz coupling during Grignard formation of 1,2,3-Tribromobenzene
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize Wurtz coupling during the Grignard reagent formation from 1,2,3-tribromobenzene.
Troubleshooting Guide: Preventing Wurtz Coupling
Wurtz-type coupling, the reaction of a newly formed Grignard reagent with the parent aryl halide, is a common side reaction that reduces the yield of the desired organometallic intermediate and complicates purification.[1] For polyhalogenated substrates such as this compound, the potential for side reactions is elevated. Below are common issues and their solutions.
Problem 1: High Yield of Biphenyl Byproducts (Wurtz Coupling Products)
-
Symptom: Your reaction mixture, after quenching, shows a significant amount of symmetrical biphenyl-type compounds (e.g., hexabromobiphenyl derivatives) upon analysis (GC-MS, LC-MS, NMR).
-
Root Causes & Solutions:
-
High Local Concentration of this compound: Rapid addition of the aryl bromide leads to localized areas of high concentration, increasing the probability of the Grignard reagent reacting with another molecule of this compound instead of the magnesium surface.[1][2]
-
Solution: Employ slow, dropwise addition of the this compound solution to the magnesium suspension. This can be achieved using a syringe pump for precise control.
-
-
Elevated Reaction Temperature: The Grignard formation is an exothermic process.[1] Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][2]
-
Solution: Maintain a low and controlled reaction temperature. Initiate the reaction at room temperature, and once it has started, cool the reaction vessel in an ice bath or with a cryocooler to maintain a steady, gentle reflux.
-
-
Inactive Magnesium Surface: An oxide layer on the magnesium turnings can hinder the reaction, leading to an accumulation of the aryl bromide and promoting Wurtz coupling upon initiation.[3]
-
Solution: Activate the magnesium before adding the this compound. Common activation methods include stirring the magnesium turnings without solvent under an inert atmosphere to mechanically break the oxide layer, or using activating agents like a small crystal of iodine, 1,2-dibromoethane, or a few drops of pre-formed Grignard reagent.[4]
-
-
Problem 2: Reaction Fails to Initiate or is Sluggish
-
Symptom: No signs of reaction (e.g., gentle reflux, color change, or disappearance of iodine color) are observed after adding a small amount of the this compound solution.
-
Root Causes & Solutions:
-
Poor Quality or Inactive Magnesium: The magnesium surface is likely passivated with a layer of magnesium oxide.
-
Solution: Use fresh, high-purity magnesium turnings. Activate the magnesium using one of the methods described above (iodine, 1,2-dibromoethane, or mechanical activation).
-
-
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Wurtz coupling during the Grignard formation of this compound?
A1: The primary cause is the reaction between the formed Grignard reagent (e.g., 2,3-dibromophenylmagnesium bromide) and a molecule of unreacted this compound.[1] This is more likely to occur with high local concentrations of the aryl halide and at elevated temperatures.[2]
Q2: Which solvent is best for minimizing Wurtz coupling in this reaction?
A2: Ethereal solvents are essential for stabilizing the Grignard reagent.[8] While both diethyl ether and tetrahydrofuran (THF) are commonly used, THF is often preferred for the formation of aryl Grignard reagents due to its higher solvating power.[9] For substrates prone to Wurtz coupling, some studies suggest that 2-methyltetrahydrofuran (2-MeTHF) can be a superior solvent in suppressing this side reaction.[1]
Q3: How does the rate of addition of this compound affect the reaction outcome?
A3: The rate of addition is critical. A slow, controlled addition rate ensures that the concentration of unreacted this compound in the solution remains low, thereby minimizing the chance of it reacting with the newly formed Grignard reagent.[1]
Q4: Can I use magnesium powder instead of turnings?
A4: While magnesium powder has a higher surface area, it can also be more difficult to activate due to a thicker oxide layer and can lead to a more vigorous and difficult-to-control reaction. Magnesium turnings are generally preferred for better control of the reaction rate.
Q5: What is the role of iodine in the reaction?
A5: Iodine acts as an initiator by reacting with the magnesium surface to form magnesium iodide. This process etches the surface, removing the passivating magnesium oxide layer and exposing fresh, reactive magnesium.[3]
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of the Grignard reagent and the formation of the Wurtz coupling byproduct, based on general principles for aryl halides.
| Parameter | Condition A | Condition B | Expected Grignard Yield | Expected Wurtz Coupling |
| Addition Rate | Slow (e.g., over 1-2 hours) | Fast (e.g., all at once) | Higher | Lower |
| Temperature | Low (e.g., 0-10 °C after initiation) | High (e.g., refluxing THF) | Higher | Lower |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Potentially Higher | Potentially Lower |
| Mg Activation | Activated (e.g., with I2) | Not Activated | Higher | Lower |
Experimental Protocols
Optimized Protocol for the Formation of 2,3-Dibromophenylmagnesium Bromide
This protocol is designed to minimize Wurtz coupling during the formation of the Grignard reagent from this compound. It is assumed that the reaction will selectively occur at one of the bromine atoms, with the bromine at the 2-position being the most likely to react due to steric and electronic factors.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Anhydrous work-up and quenching reagents (e.g., benzaldehyde for trapping, saturated aqueous NH4Cl)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a few crystals of iodine. Gently heat the flask under a stream of inert gas until the purple iodine vapor is observed and then subsides, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Preparation of Aryl Bromide Solution: In a separate dry flask, dissolve the this compound in anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small amount of the this compound solution to the activated magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Slow Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel over a period of 1-2 hours. Maintain a steady but controlled reaction rate.
-
Temperature Control: During the addition, maintain the reaction temperature at or below room temperature using a water bath to dissipate the heat generated by the exothermic reaction.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional hour to ensure complete conversion. The final mixture should appear as a cloudy, greyish-brown suspension.
-
Quantification (Optional): To determine the yield, an aliquot of the Grignard solution can be quenched with a known amount of an electrophile (e.g., benzaldehyde), and the product can be analyzed by GC or NMR with an internal standard.
Visualizations
Caption: Logical workflow for troubleshooting Wurtz coupling.
Caption: Experimental workflow for optimized Grignard formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. 2,3-Dimethylphenylmagnesium bromide | C8H9BrMg | CID 11138343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. adichemistry.com [adichemistry.com]
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 1,2,3-Tribromobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the recrystallization of 1,2,3-Tribromobenzene. It includes troubleshooting for common issues in a question-and-answer format, detailed experimental protocols, and key data for solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.
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Check Solvent Polarity: this compound is a relatively non-polar molecule. According to the "like dissolves like" principle, non-polar solvents are generally better choices.[1] It is known to be soluble in toluene.[2] Consider solvents such as toluene, benzene, or xylenes. Highly polar solvents like water are unlikely to be effective.[3]
-
Increase Solvent Volume: You may not be using enough solvent. Add small, incremental amounts of the hot solvent to your compound until it dissolves. The goal is to create a saturated solution at the solvent's boiling point.[4]
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Ensure Temperature is at Boiling Point: Make sure you are heating the solvent to its boiling point to maximize solubility.[5]
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or using an excessive amount of solvent.[5][6]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass stirring rod. The small glass particles can provide a nucleation site for crystal growth.[5]
-
Seed Crystals: If you have a small, pure crystal of this compound, add it to the solution to initiate crystallization.[5]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of the solute, and then allow it to cool again.[6][7]
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Extended Cooling: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound and promote crystallization.[8]
Q3: The compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[9] This often happens when the solution is highly impure or when the boiling point of the solvent is higher than the melting point of the solute. The melting point of this compound is approximately 87-90°C.[3][10]
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point, and then allow it to cool more slowly.[7]
-
Lower the Cooling Temperature: Ensure that the solution cools slowly. Rapid cooling can favor oil formation over crystallization.[4]
-
Change the Solvent System: The chosen solvent may be too non-polar. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (like toluene) and then add a "poor" solvent (in which the compound is less soluble, like heptane or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[1][11]
Q4: The yield of my recrystallized this compound is very low. What went wrong?
A4: A poor yield can result from several factors during the experimental process.[5][8]
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Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain in the mother liquor.[5] Use only the minimum amount of hot solvent required to dissolve the solid.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the funnel and receiving flask are pre-heated.[9]
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Inappropriate Washing: Washing the collected crystals with a solvent in which they are highly soluble, or with a solvent that is not cold, will dissolve some of the product.[5] Always use a minimal amount of ice-cold recrystallization solvent for washing.
Data Presentation: Solvent Selection
The ideal solvent should dissolve this compound (M.P. ~88°C) at its boiling point but not at room temperature.[1][12] The solvent's boiling point should be lower than the compound's melting point to prevent melting.[1]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Known to dissolve this compound.[2] Good choice as the boiling point is above the melting point, which can be managed with careful technique. |
| Hexane | 69 | Non-polar | Lower boiling point is safer for avoiding melting. May require a larger volume. Good as a "poor" solvent in a mixed system.[11] |
| Heptane | 98 | Non-polar | Similar to hexane but with a higher boiling point, closer to the melting point of the solute. |
| Ethanol | 78 | Polar | Generally a versatile solvent.[11] Given the non-polar nature of the solute, it may be a "poor" solvent, suitable for a mixed-solvent system with a better solvent like toluene. |
| Ethyl Acetate | 77 | Intermediate | May be a suitable single solvent or part of a mixed system.[11] |
| Acetone | 56 | Polar | Lower boiling point is advantageous. Often used in mixed systems with non-polar solvents like hexane.[11] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the steps for recrystallizing this compound using a single, suitable solvent like toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve full dissolution.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.[9]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[14]
-
Drying: Dry the crystals completely to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization (e.g., Toluene-Hexane)
This method is useful if no single solvent has the ideal solubility characteristics.[1][15]
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot "good" solvent (e.g., toluene), in which it is readily soluble.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., hexane), in which the compound is less soluble, dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[15]
-
Cooling and Isolation: Follow steps 3-6 from the Single Solvent Recrystallization protocol above.
Visualizations: Workflows and Logic Diagrams
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. This compound CAS#: 608-21-9 [m.chemicalbook.com]
- 3. Tribromobenzene - Wikipedia [en.wikipedia.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. This compound | CAS#:608-21-9 | Chemsrc [chemsrc.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. researchgate.net [researchgate.net]
- 15. Home Page [chem.ualberta.ca]
Technical Support Center: Regioselectivity in the Functionalization of 1,2,3-Tribromobenzene
Welcome to the technical support center for the functionalization of 1,2,3-tribromobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselectivity challenges encountered during the chemical modification of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
A1: The primary challenge lies in controlling the position of functionalization on the benzene ring. This compound has three bromine atoms that can be targeted for reactions like metal-halogen exchange or cross-coupling. The key issues are:
-
Multiple Reactive Sites: There are two chemically distinct positions for substitution: the C2/C6 positions (equivalent) and the C4/C5 positions (equivalent).
-
Steric Hindrance: The bromine atom at the C2 position is sterically hindered by its two neighboring bromine atoms at C1 and C3. This can influence the accessibility of this site to reagents.
-
Electronic Effects: The three electron-withdrawing bromine atoms deactivate the aromatic ring, which can affect reaction rates. Their inductive and resonance effects also influence the acidity of the ring protons and the stability of reaction intermediates.
Q2: Which position on this compound is generally more reactive towards metal-halogen exchange?
A2: The C2 position is generally more reactive towards metal-halogen exchange with organolithium reagents. This is primarily due to the "ortho-effect," where the flanking bromine atoms at C1 and C3 can stabilize the resulting organolithium species through coordination and inductive effects. However, the steric bulk of the organolithium reagent can also play a significant role.
Q3: How does the choice of organometallic reagent (e.g., n-BuLi vs. a Grignard reagent) impact regioselectivity?
A3: The choice of organometallic reagent is critical in determining the site of functionalization.
-
Organolithium Reagents (e.g., n-BuLi): These are highly reactive and tend to favor metal-halogen exchange at the most acidic or sterically accessible C-Br bond. In the case of this compound, exchange is often favored at the C2 position.
-
Grignard Reagents (e.g., i-PrMgCl·LiCl): Grignard reagents are generally less reactive and more sensitive to steric hindrance. The use of "Turbo Grignard" reagents like i-PrMgCl·LiCl can facilitate bromine-magnesium exchange under milder conditions and may offer different regioselectivity compared to organolithiums.[1]
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity in Metal-Halogen Exchange
Symptoms:
-
Formation of a mixture of mono-functionalized isomers (e.g., substitution at both C2 and C4).
-
Formation of di- or tri-functionalized products.
-
Low overall yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Organometallic Reagent | For C2-selectivity: Use an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C). For potentially different selectivity: Explore the use of i-PrMgCl·LiCl, which can exhibit different reactivity patterns.[1] |
| Reaction Temperature Too High | Perform the metal-halogen exchange at very low temperatures (typically -78 °C for organolithiums) to minimize side reactions and potential equilibration of intermediates. |
| Incorrect Stoichiometry of Reagent | Use a slight excess (1.05-1.1 equivalents) of the organometallic reagent for mono-functionalization. Using a larger excess can lead to multiple halogen exchanges. |
| Presence of Water or Protic Solvents | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Symptoms:
-
Low conversion of the starting this compound.
-
Formation of homocoupled byproducts.
-
Decomposition of the starting material or product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | For Suzuki-Miyaura: Use a robust palladium catalyst system such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand. For Sonogashira: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically required.[2][3] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like dioxane, THF, or DMF. For Sonogashira, an amine base like triethylamine or diisopropylamine is often used.[2] |
| Reaction Temperature Not Optimized | The reactivity of C-Br bonds in cross-coupling reactions can be sluggish. It may be necessary to heat the reaction mixture. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |
Experimental Protocols
Key Experiment 1: Regioselective Monolithiation and Quenching of this compound
This protocol aims for functionalization primarily at the C2 position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or chlorotrimethylsilane (TMSCl) for silylation)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-BuLi (1.05 eq.) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add the chosen electrophile (1.2 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Key Experiment 2: Regioselective Sonogashira Coupling of this compound
This protocol describes a typical Sonogashira coupling, with the understanding that regioselectivity may need to be optimized. The reactivity order of aryl halides is generally I > Br > Cl, suggesting that mono-coupling should be achievable.[3]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.2 eq.).
-
Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Summary
The following table summarizes expected regioselectivity based on general principles of aromatic functionalization. Specific yields and isomer ratios for this compound require experimental determination and may vary based on the specific electrophile or coupling partner used.
| Reaction Type | Reagent/Catalyst System | Expected Major Regioisomer | Rationale |
| Metal-Halogen Exchange | n-BuLi | C2-functionalized | Ortho-directing effect of adjacent bromines, higher acidity of the C2-proton. |
| Grignard Formation | i-PrMgCl·LiCl | C4/C5 or C2 | Less predictable; may be influenced by steric hindrance, potentially favoring the less hindered C4/C5 positions. |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C4/C5-functionalized | The less sterically hindered C4/C5 positions are generally more accessible to the bulky palladium catalyst. |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Base | C4/C5-functionalized | Similar to Suzuki-Miyaura, steric factors are likely to favor reaction at the less hindered positions. |
Visualizations
Caption: Factors influencing regioselectivity in this compound functionalization.
Caption: General experimental workflow for metal-halogen exchange of this compound.
References
stability and degradation pathways of 1,2,3-Tribromobenzene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of 1,2,3-Tribromobenzene under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer
Information regarding the specific degradation pathways and quantitative data for this compound is limited in the reviewed scientific literature. Therefore, some of the guidance, experimental protocols, and degradation pathway diagrams provided are based on studies of structurally related compounds, such as other brominated benzenes and chlorinated analogs. This information should serve as a general guide.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during experimental studies of this compound.
Q1: My degradation reaction of this compound appears to be incomplete or slow. What are the potential causes and solutions?
A1: Incomplete or slow degradation can arise from several factors:
-
Insufficient Energy Input: For photochemical reactions, the irradiation time or light intensity may be inadequate. In thermal degradation, the temperature or duration might be too low.
-
Sub-optimal Reaction Conditions: The pH, temperature, or choice of solvent can significantly impact reaction rates. For microbial studies, the nutrient medium, pH, temperature, and aeration are critical.
-
Inhibitory Intermediates: The degradation process itself can produce intermediate compounds that inhibit further reaction.
-
Low Bioavailability: In microbial degradation, the low water solubility of this compound may limit its availability to microorganisms.
Troubleshooting Steps:
-
Time-Course Experiments: Conduct experiments over a longer duration to determine if the reaction is slow or has stopped.
-
Optimize Conditions: Systematically vary parameters such as temperature, pH, and catalyst/reagent concentration.
-
Solvent Selection: For photochemical and chemical degradation, ensure this compound is fully soluble in the chosen solvent.
-
Co-solvents/Surfactants: In microbial studies, consider using co-solvents or surfactants to increase bioavailability, but first, confirm they do not inhibit microbial activity.
Q2: I am not observing any degradation of this compound in my microbial culture. What could be the problem?
A2: Lack of microbial degradation can be due to several factors:
-
Toxicity: this compound or its metabolites may be toxic to the microorganisms at the concentration used.
-
Absence of Appropriate Enzymes: The microbial strain(s) may not possess the necessary enzymes for the initial attack on the aromatic ring or for dehalogenation.
-
Presence of a More Readily Degradable Carbon Source: Microorganisms may preferentially consume a more easily metabolized compound if one is present (diauxic growth).
-
Inappropriate Redox Conditions: For reductive debromination, strictly anaerobic conditions are required.
Troubleshooting Steps:
-
Enrichment Cultures: Gradually acclimate a microbial consortium to this compound by starting with low concentrations and incrementally increasing them over time.
-
Toxicity Assays: Determine the toxicity of the compound to your microbial culture at various concentrations to find a non-inhibitory starting concentration.
-
Co-metabolism: Investigate the use of a primary substrate that can induce the production of the necessary degradative enzymes.
-
Analytical Verification: Confirm the presence and concentration of this compound in your experimental setup at the beginning of the experiment.
Q3: My cross-coupling reaction (e.g., Suzuki, Heck) with this compound is not working well. What are common issues?
A3: Cross-coupling reactions with polyhalogenated aromatics can be challenging.
-
Catalyst Deactivation: The palladium catalyst can be deactivated.
-
Steric Hindrance: The three adjacent bromine atoms can create steric hindrance, making it difficult for the catalyst to access the C-Br bonds.
-
Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the stability and activity of the catalyst.
-
Base and Solvent Effects: The choice of base and solvent system is critical and can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: Experiment with different palladium catalysts and phosphine ligands. Buchwald ligands are often effective for challenging couplings.
-
Temperature and Reaction Time: Optimize the reaction temperature and time.
-
Base and Solvent Optimization: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene, dioxane, with or without water).
-
Substrate Purity: Ensure the purity of your this compound and coupling partner.
Data Presentation
Table 1: Summary of Analogous Compound Degradation Data
| Compound | Degradation Method | Conditions | Key Findings | Reference |
| 1,2,3-Trichlorobenzene | Biodegradation (Soil) | 20°C | Mineralized at a rate of approximately 0.33-0.5 nmol/day per 20g of soil. Anaerobic conditions had a negative effect, while increased temperature had a positive effect. | [1][2] |
| 1,2,3-Trichlorobenzene | Biodegradation (Soil) | - | Intermediates identified include 3,4,5-trichlorophenol, 2,6-dichlorophenol, and 2,3-dichlorophenol. | [1][2] |
| 1,2,4-Tribromobenzene | Reductive Debromination | Anaerobic bacteria (Dehalococcoides mccartyi strain CBDB1) | Can be dehalogenated to benzene. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation of Halogenated Benzenes (Based on Trichlorobenzene Studies)
This protocol is adapted from studies on 1,2,3-trichlorobenzene and can be used as a starting point for investigating the biodegradation of this compound.[1][2]
-
Medium Preparation: Prepare a mineral salt medium appropriate for the selected microbial culture. Ensure all glassware is sterilized.
-
Inoculation: Inoculate the medium with a pre-cultured microbial suspension to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Substrate Addition: Add this compound (dissolved in a minimal amount of a suitable, non-inhibitory solvent if necessary) to the desired final concentration. Include a sterile control (no inoculum) and a control with inoculum but no this compound.
-
Incubation: Incubate the cultures under controlled conditions (e.g., 25-30°C) with shaking (e.g., 150-180 rpm) for aerobic conditions. For anaerobic conditions, incubate in an anaerobic chamber or use sealed vials with an oxygen-free headspace.
-
Sampling and Analysis: Collect samples at regular time intervals. Extract the samples with a suitable organic solvent (e.g., hexane or ethyl acetate). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify any degradation products.
Mandatory Visualizations
Caption: Postulated degradation pathways of this compound.
Caption: General experimental workflow for a biodegradation study.
Caption: A logical approach to troubleshooting failed reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2,3-Tribromobenzene and 1,3,5-Tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomers of tribromobenzene: the vicinal 1,2,3-tribromobenzene and the symmetric 1,3,5-tribromobenzene. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in organic synthesis, particularly in the development of pharmaceuticals and functional materials where precise control of substitution patterns is paramount. This comparison is supported by established principles of organic chemistry and available experimental observations.
Structural and Electronic Properties
The arrangement of the three bromine atoms on the benzene ring profoundly influences the steric and electronic properties of this compound and 1,3,5-tribromobenzene, which in turn dictates their reactivity in various chemical transformations.
This compound possesses a C2v symmetry. The adjacent bromine atoms create a sterically hindered environment, particularly at the C2 position. This steric congestion can impede the approach of bulky reagents. Electronically, the inductive electron-withdrawing effects of the three bromine atoms are pronounced, though the potential for resonance donation from the bromine lone pairs also exists.
1,3,5-Tribromobenzene , with its high D3h symmetry, is a sterically less hindered molecule compared to its 1,2,3-isomer. The bromine atoms are evenly distributed, leading to a more uniform electronic distribution around the ring. This symmetrical arrangement also contributes to its higher thermodynamic stability.
Comparative Reactivity in Key Organic Reactions
The differences in structure and stability between the two isomers manifest in their reactivity towards common synthetic transformations.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction for the formation of organometallic reagents, which are versatile intermediates in organic synthesis. The rate of this exchange is influenced by both steric and electronic factors.
In principle, all bromine atoms on both isomers are susceptible to exchange with organolithium reagents (e.g., n-BuLi or t-BuLi). However, the reactivity can differ based on the position of the bromine.
-
This compound: The bromine at the C2 position is flanked by two other bromine atoms, making it sterically more hindered. This can lead to a slower rate of exchange at this position compared to the C1 and C3 positions. Selective monolithiation can be challenging due to the similar electronic environment of the C1 and C3 positions.
-
1,3,5-Tribromobenzene: All three bromine atoms are equivalent due to the molecule's symmetry. This simplifies monolithiation, as there is no regioselectivity to control. However, achieving selective monolithiation without the formation of di- and tri-lithiated species can still require careful control of stoichiometry and reaction conditions.
The stability of the resulting aryl anion also plays a role. The formation of a carbanion is generally favored at positions that can be stabilized by adjacent electron-withdrawing groups.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of aryl halides in this reaction is sensitive to steric hindrance around the carbon-halogen bond.
-
This compound: The steric bulk around the C2-Br bond is expected to significantly decrease its reactivity in Suzuki coupling reactions, especially with sterically demanding boronic acids or esters. The C1 and C3 positions are more accessible and would be the preferred sites for initial coupling.
-
1,3,5-Tribromobenzene: The three equivalent and sterically accessible bromine atoms make this isomer an excellent substrate for forming C3-symmetric molecules through multiple Suzuki couplings.
Halogen Dance Reaction
The "halogen dance" is a base-catalyzed isomerization of polyhalogenated aromatic compounds. This reaction proceeds via a series of deprotonation and halogen-metal exchange steps, ultimately leading to the thermodynamically most stable isomer.
-
This compound: As a less stable isomer, this compound can be susceptible to rearrangement to a more stable isomer, such as 1,3,5-tribromobenzene, under strong basic conditions. This can be an undesired side reaction or a synthetic strategy to access the more stable isomer.
-
1,3,5-Tribromobenzene: Being the most thermodynamically stable of the tribromobenzene isomers, it is the typical endpoint of the halogen dance reaction for other tribromobenzene isomers. It is therefore unreactive under these isomerization conditions.
Quantitative Data Summary
Direct comparative quantitative data for the reactivity of this compound and 1,3,5-tribromobenzene under identical reaction conditions is scarce in the literature. The following table summarizes typical physical properties and reactivity trends based on established chemical principles.
| Property/Reaction | This compound | 1,3,5-Tribromobenzene | Key Influencing Factors |
| Melting Point | 87.4 °C | 122 °C | Higher symmetry and more efficient crystal packing of the 1,3,5-isomer. |
| Thermodynamic Stability | Less stable | More stable | Reduced steric strain and symmetrical distribution of electron density. |
| Metal-Halogen Exchange | Reactivity at C2 is sterically hindered. | All three positions are equivalent and accessible. | Steric hindrance, electronic effects, and stability of the resulting carbanion. |
| Suzuki-Miyaura Coupling | C2 position is significantly less reactive. | All three positions are reactive. | Steric hindrance around the C-Br bond is a major factor. |
| Halogen Dance Reaction | Can undergo rearrangement to more stable isomers. | Thermodynamically stable; does not typically rearrange. | The driving force is the formation of the most stable isomer. |
Experimental Protocols
Detailed experimental protocols for specific reactions are crucial for reproducibility and comparison. Below are representative protocols for Suzuki-Miyaura coupling and metal-halogen exchange, which can be adapted to compare the reactivity of the two tribromobenzene isomers.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure that can be used to compare the reactivity of the two isomers by running parallel reactions under identical conditions and analyzing the product yields over time.
Materials:
-
Tribromobenzene isomer (1,2,3- or 1,3,5-) (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tribromobenzene isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Upon completion (or after a set time for comparison), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Metal-Halogen Exchange followed by Electrophilic Quench
This protocol allows for the comparison of the ease of monolithiation of the two isomers.
Materials:
-
Tribromobenzene isomer (1,2,3- or 1,3,5-) (1.0 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the tribromobenzene isomer in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reactivity Differences
The following diagrams illustrate the key structural differences and a representative reaction pathway that highlights the differing reactivity of the two isomers.
Caption: Structural comparison and isomerization pathway.
Caption: Reactivity in Suzuki-Miyaura coupling.
Conclusion
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,3-Tribromobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3-tribromobenzene and its isomers, 1,2,4-tribromobenzene and 1,3,5-tribromobenzene. The information presented is intended to aid in the structural elucidation and differentiation of these closely related compounds, which is crucial in various fields, including organic synthesis, materials science, and pharmaceutical development.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the reported ¹H and ¹³C NMR spectral data for the three tribromobenzene isomers. The data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectral Data of Tribromobenzene Isomers
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4, H-6 | 7.63 | Doublet | 8.1 |
| H-5 | 7.20 | Triplet | 8.1 | |
| 1,2,4-Tribromobenzene | H-3 | 7.89 | Doublet | 2.0 |
| H-5 | 7.51 | Doublet of Doublets | 8.5, 2.0 | |
| H-6 | 7.74 | Doublet | 8.5 | |
| 1,3,5-Tribromobenzene | H-2, H-4, H-6 | 7.71 | Singlet | - |
Table 2: ¹³C NMR Spectral Data of Tribromobenzene Isomers
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound [1] | C-1, C-3 | 125.1 |
| C-2 | 129.5 | |
| C-4, C-6 | 132.3 | |
| C-5 | 130.4 | |
| 1,2,4-Tribromobenzene | C-1 | 124.9 |
| C-2 | 122.0 | |
| C-3 | 134.6 | |
| C-4 | 128.1 | |
| C-5 | 132.3 | |
| C-6 | 130.9 | |
| 1,3,5-Tribromobenzene | C-1, C-3, C-5 | 124.8 |
| C-2, C-4, C-6 | 135.2 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like tribromobenzenes.
1. Sample Preparation
-
Weigh approximately 10-20 mg of the tribromobenzene isomer.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12-15 ppm is usually adequate.
4. ¹³C NMR Acquisition Parameters
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of approximately 200-250 ppm is standard for most organic molecules.
5. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
For ¹H NMR spectra, integrate the peak areas to determine the relative ratios of protons.
Visualization of NMR Analysis
Diagram 1: Structural Representation and NMR Signal Assignment for this compound
Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure of this compound.
Diagram 2: Experimental Workflow for NMR Spectral Analysis
Caption: A streamlined workflow for obtaining and interpreting NMR spectra of small organic molecules.
References
comparative study of the crystal structure of tribromobenzene isomers
An objective guide for researchers and drug development professionals on the distinct crystal structures of 1,2,3-, 1,2,4-, and 1,3,5-tribromobenzene, supported by experimental data.
The three isomers of tribromobenzene (C₆H₃Br₃), namely 1,2,3-tribromobenzene (123TBB), 1,2,4-tribromobenzene (124TBB), and 1,3,5-tribromobenzene (135TBB), exhibit significant differences in their crystal packing and intermolecular interactions, which in turn influence their physical properties such as melting points.[1][2][3] A comprehensive understanding of their solid-state structures is crucial for applications in materials science and drug design, where crystal engineering plays a pivotal role. This guide provides a comparative overview of their crystal structures based on single-crystal X-ray diffraction studies.
Quantitative Crystallographic Data
The crystallographic data for the three isomers of tribromobenzene, as determined by X-ray diffraction at 100 K, are summarized in the table below.[1][2] These differences in crystal systems, space groups, and unit cell parameters directly reflect the variations in molecular symmetry and packing preferences among the isomers.[1][2][4]
| Parameter | This compound (123TBB) | 1,2,4-Tribromobenzene (124TBB) | 1,3,5-Tribromobenzene (135TBB) |
| Chemical Formula | C₆H₃Br₃ | C₆H₃Br₃ | C₆H₃Br₃ |
| Molecular Weight | 314.80 g/mol | 314.80 g/mol | 314.80 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/c | P2₁2₁2₁ |
| a (Å) | 12.7973 (5) | 29.313 (2) | 4.00341 (11) |
| b (Å) | 8.2623 (3) | 78.645 (4) | 13.4119 (3) |
| c (Å) | 15.4666 (6) | 3.9320 (2) | 14.0916 (4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90.783 (3) | 90.132 (5) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1633.92 (11) | 906.60 (12) | 756.41 (3) |
| Z | 8 | 4 | 4 |
| Calculated Density (g/cm³) | 2.565 | 2.308 | 2.771 |
Experimental Protocols
The crystallographic data presented were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.
1. Crystal Growth: Single crystals of the tribromobenzene isomers were grown from different solvents.[1][2][4]
-
1,2,3-TBB and 1,2,4-TBB: The best crystals were obtained by the slow evaporation of ethanol solutions at room temperature.[1][4]
-
1,3,5-TBB: High-quality crystals were grown from a tetrachloromethane solution.[1][4]
2. X-ray Diffraction Data Collection:
-
Crystal Mounting: Suitable single crystals were selected under a polarizing microscope and sealed in thin-walled glass capillaries.[1][4]
-
Instrumentation: A single-crystal Xcalibur Eos CCD diffractometer equipped with graphite-monochromated Mo Kα radiation was used for data collection.[1][4]
-
Temperature Control: The samples were cooled using a stream of nitrogen gas with an Oxford Cryosystems attachment, and data were collected at 100 K, 200 K, and 270 K.[1][2][4]
-
Data Collection Strategy: The diffraction data were collected using the ω-scan technique.[4]
3. Structure Solution and Refinement:
-
Data Reduction: The collected data were processed using the CrysAlisPro software, which accounted for Lorentz, polarization, and analytical sample absorption effects.[2]
-
Structure Solution: The crystal structures were solved by direct methods using the SHELX software.[2]
-
Refinement: The structures were refined, and for non-centrosymmetric 124TBB and 135TBB, they were refined as inversion twins. Hydrogen atom positions were located in difference Fourier maps and refined using a riding model.[2]
Logical Workflow for Comparative Crystallographic Study
The following diagram illustrates the logical workflow involved in the comparative study of the crystal structures of tribromobenzene isomers.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In the tribromobenzene isomers, halogen bonds (Br···Br), bromine-pi (Br···C), and bromine-hydrogen (Br···H) interactions are prominent.[1][2][3]
-
1,2,3-TBB and 1,2,4-TBB: At 270 K, intermolecular Br···Br bonds are observed in these two isomers.[2] The molecular dimensions indicate some steric hindrance between adjacent bromine and hydrogen substituents.[1][4]
-
1,3,5-TBB: This highly symmetric molecule exhibits a different packing preference, which contributes to its significantly higher melting point (396.0 K) compared to 123TBB (361.0 K) and 124TBB (317.7 K).[1][4]
-
Layered Structures: The crystals of all three isomers can be described as being built of layers of tribromobenzene molecules. The distance between parallel aromatic rings is approximately 3.5 Å in 123TBB and 135TBB, and about 3.6 Å in 124TBB at 100 K.[1]
References
- 1. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Properties and interactions – melting point of tribromobenzene isomers | Uczelnia Badawcza EN [uczelniabadawcza.amu.edu.pl]
- 4. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Intermolecular Interactions of Tribromobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric forms of tribromobenzene—1,2,3-tribromobenzene (123TBB), 1,2,4-tribromobenzene (124TBB), and 1,3,5-tribromobenzene (135TBB)—exhibit distinct physical properties due to fundamental differences in their intermolecular interactions.[1][2][3][4] These differences, driven by molecular symmetry and the resulting packing preferences in the crystal lattice, have significant implications for their behavior in solid-state applications.[1][2][3][4][5] This guide provides an objective comparison of these isomers, supported by experimental data, to aid in research and development.
Core Physical Properties
The variance in the strength of intermolecular forces is most clearly reflected in the melting points of the isomers. The highly symmetric 1,3,5-tribromobenzene has the highest melting point, indicating the most stable crystal lattice and strongest overall intermolecular attractions.[1][2]
| Property | This compound (123TBB) | 1,2,4-Tribromobenzene (124TBB) | 1,3,5-Tribromobenzene (135TBB) |
| Molecular Formula | C₆H₃Br₃ | C₆H₃Br₃ | C₆H₃Br₃ |
| Molar Mass | 314.80 g/mol | 314.80 g/mol | 314.80 g/mol |
| Melting Point | 87.5 °C (361.0 K)[6][7] | 41-43 °C (317.7 K)[6][7] | 122 °C (396.0 K)[6][7] |
| Boiling Point | 274-276 °C[7] | 271 °C[6][7] | Not available |
| Molecular Symmetry | C₂ᵥ[1] | Cₛ[1] | D₃ₕ[1] |
| Appearance | Solid crystalline powder[6] | Colorless to pale yellow crystalline solid[6] | Colorless solid[6] |
| Solubility in Water | Insoluble[6] | Insoluble[6] | Practically insoluble[6][7] |
Analysis of Intermolecular Interactions
The primary intermolecular forces at play in the crystal structures of tribromobenzene isomers are halogen bonds (Br···Br), Br···π interactions, and Br···H contacts.[1][2][3][4] The nature, number, and spatial distribution of these interactions dictate the cohesive forces within the crystals and, consequently, their melting points.[1][4]
| Interaction Type | This compound (123TBB) | 1,2,4-Tribromobenzene (124TBB) | 1,3,5-Tribromobenzene (135TBB) |
| Dominant Br···Br Interaction | Characterized by relatively short, dispersion-type I halogen bonds.[1][2] | Features longer, electrostatic-type II halogen bonds.[1][2] | Dominated by evenly distributed, electrostatic-type II halogen bonds due to high symmetry and accessibility of Br atoms.[1][2] |
| Br···π Interactions | Present and significant, with short Br···C separations observed.[1] | Not a significant interaction in the crystal packing.[1][2] | Present, contributing to the overall stability.[1] |
| Br···H Contacts | A significant contributor to the crystal packing, with the sum of Br···π and Br···H contacts being notably high.[1] | Present, but the overall contribution of Br-involved contacts is less optimized compared to the other isomers.[1] | Present, complementing the strong Br···Br and Br···π interactions. |
| Key Structural Features | The crystal structure contains layers of molecules connected through these varied interactions. The distance between parallel aromatic rings is approximately 3.5 Å at 100 K.[1] | The distance between parallel aromatic rings is slightly larger at about 3.6 Å at 100 K.[1] | The high molecular symmetry allows for optimal, evenly distributed intermolecular interactions, leading to the most stable crystal lattice.[1][2][4][5] |
Summary of Intermolecular Contact Distances (at 100 K)
| Isomer | Shortest Br···Br Distance (Å) | Shortest Br···C (π) Distance (Å) | Shortest Br···H Distance (Å) |
| 1,2,3-TBB | 3.5850 (6)[1][2] | 3.393 (4)[1] | Not explicitly stated in snippets |
| 1,2,4-TBB | 3.565 (3)[1][2] | Not applicable[1][2] | 2.97[1][2] |
| 1,3,5-TBB | 3.6724 (8)[1][2] | 3.549 (5)[1] | Not explicitly stated in snippets |
Experimental Protocols
Single-Crystal X-ray Diffraction
The primary experimental technique used to elucidate the intermolecular interactions of the tribromobenzene isomers is single-crystal X-ray diffraction.
-
Crystal Growth : Single crystals of 1,2,3-TBB, 1,2,4-TBB, and 1,3,5-TBB were grown from various solutions.[1][2][3][4][5] While specific solvent systems for each isomer are not detailed in the provided information, this method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of high-quality crystals.
-
Data Collection : The grown single crystals were subjected to X-ray diffraction analysis at multiple temperatures, specifically 100 K, 200 K, and 270 K.[1][2][3][4][5] This temperature-dependent analysis allows for the observation of crystal contraction and changes in the lengths of intermolecular contacts upon cooling.[1][2]
-
Structure Determination and Analysis : The diffraction data was used to determine the precise atomic coordinates within the crystal lattice, allowing for the identification and measurement of intermolecular distances and angles.[1][2] This information is crucial for classifying the types of halogen bonds (Type I vs. Type II) and identifying other noncovalent interactions like Br···π and Br···H contacts.[1][2] Hirshfeld surface analysis was also employed to support the experimental findings and visualize the intermolecular contacts.[1]
Logical Relationships and Visualization
The relationship between the molecular structure of the tribromobenzene isomers and their resulting physical properties can be visualized as a logical progression from molecular symmetry to the nature and strength of intermolecular forces, which ultimately determine the stability of the crystal lattice.
Caption: Logical flow from isomer structure to physical properties.
References
- 1. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Properties and interactions – melting point of tribromobenzene isomers | Uczelnia Badawcza EN [uczelniabadawcza.amu.edu.pl]
- 5. (PDF) Properties and interactions – melting point of tribromobenzene isomers (2021) | Maciej Bujak | 3 Citations [scispace.com]
- 6. 1,2,4-Tribromobenzene | 615-54-3 | Benchchem [benchchem.com]
- 7. Tribromobenzene - Wikipedia [en.wikipedia.org]
A Comparative Computational Analysis of the Electronic Properties of 1,2,3-Tribromobenzene and Its Isomers
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the electronic properties of 1,2,3-tribromobenzene and its structural isomers, 1,2,4-tribromobenzene and 1,3,5-tribromobenzene. This analysis is based on computational data, offering insights into their potential as scaffolds or intermediates in medicinal chemistry.
The substitution pattern of bromine atoms on a benzene ring significantly influences the molecule's electronic landscape, impacting its reactivity, intermolecular interactions, and overall suitability for various applications, including drug design. Understanding these electronic properties is crucial for predicting molecular behavior and designing novel compounds with desired characteristics. This guide summarizes key electronic descriptors—HOMO-LUMO gap, dipole moment, and molecular electrostatic potential—derived from computational studies.
Comparison of Electronic Properties
The electronic properties of the three tribromobenzene isomers show distinct differences attributable to their varying symmetries and the vectoral nature of their bond dipoles. These differences are critical in determining their interaction with biological targets and their reactivity in chemical syntheses.
| Property | This compound | 1,2,4-Tribromobenzene | 1,3,5-Tribromobenzene |
| HOMO-LUMO Gap (eV) [1] | 8.37 | 8.40 | 8.67 |
| Dipole Moment (Debye) [2] | ~2.32 | Data Not Available | 0 |
| Molecular Electrostatic Potential (Vmax on Bromine, kcal/mol) [3] | 16.21 (Br1, Br3), 15.93 (Br2) | Data Not Available | Data Not Available |
Note: The dipole moment for 1,2,4-tribromobenzene is expected to be non-zero but a specific calculated value was not found in the surveyed literature. The molecular electrostatic potential values for 1,2,4- and 1,3,5-tribromobenzene were discussed qualitatively in the literature but specific Vmax values were not provided in the primary source.
Experimental Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Geometry Optimization and Electronic Property Calculation:
A common methodology for calculating the electronic properties of halogenated benzenes involves the following steps:
-
Initial Structure Generation: The 3D structure of the molecule is built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A widely used method is the B3LYP functional combined with a 6-311G(d,p) or a larger basis set, which provides a good balance between accuracy and computational cost for organic molecules.[4] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Following geometry optimization, single-point energy calculations are performed using the same or a higher level of theory to determine various electronic properties.
-
HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is the difference between these two energies and is a key indicator of chemical reactivity and stability.[1]
-
Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule, which arises from the vector sum of individual bond dipoles.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated on the electron density surface of the molecule. It provides a visual representation of the charge distribution, with regions of negative potential (red) indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) indicating electron-poor areas prone to nucleophilic attack. The maximum positive potential (Vmax) on the surface of the halogen atoms is often analyzed in the context of halogen bonding.[3]
-
Software:
Computational chemistry packages such as Gaussian are commonly used for these types of calculations.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule like this compound.
Discussion
The computational data reveal a clear trend in the electronic properties of the tribromobenzene isomers. The highly symmetrical 1,3,5-tribromobenzene exhibits the largest HOMO-LUMO gap, suggesting it is the most kinetically stable and least reactive of the three isomers.[1] Its symmetrical arrangement of bromine atoms results in the cancellation of bond dipoles, leading to a zero molecular dipole moment.[2]
In contrast, This compound and 1,2,4-tribromobenzene possess lower HOMO-LUMO gaps, indicating higher reactivity.[1] Their asymmetrical structures result in non-zero dipole moments, making them polar molecules. The calculated molecular electrostatic potential for this compound shows distinct positive potentials on the bromine atoms, with the terminal bromines (Br1 and Br3) having a slightly more positive potential than the central one (Br2).[3] This suggests the potential for these sites to engage in halogen bonding and other electrophilic interactions.
For drug development professionals, these findings imply that the choice of tribromobenzene isomer as a synthetic precursor or molecular scaffold can have a significant impact on the properties of the final compound. The higher reactivity of the 1,2,3- and 1,2,4- isomers might be advantageous for certain synthetic transformations, while the stability and non-polar nature of the 1,3,5- isomer could be beneficial in other contexts. The distinct electrostatic potential maps of each isomer can guide the design of molecules that can form specific non-covalent interactions with biological targets.
References
A Comparative Analysis of Experimental and Theoretical Spectral Data for 1,2,3-Tribromobenzene
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structural properties is paramount. This guide provides a detailed comparison of experimental and theoretical spectral data for 1,2,3-Tribromobenzene, a key intermediate in various organic syntheses. By juxtaposing experimentally obtained spectra with computationally predicted data, this analysis serves as a valuable resource for structural verification and analytical method development.
This comparison encompasses four key analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental data is sourced from established spectral databases, while the theoretical data is derived from computational chemistry predictions.
Data Presentation
The following tables summarize the quantitative spectral data for this compound, offering a clear and structured comparison between experimental and theoretical values.
Table 1: ¹H NMR Spectral Data
| Parameter | Experimental Data | Theoretical (Predicted) Data |
| Chemical Shift (δ) | 7.75 ppm (t), 7.34 ppm (d) | 7.68 ppm (t), 7.25 ppm (d) |
| Coupling Constant (J) | ~8 Hz | Not available |
| Solvent | CDCl₃ | Not specified |
Table 2: ¹³C NMR Spectral Data
| Parameter | Experimental Data | Theoretical (Predicted) Data |
| Chemical Shift (δ) | 135.5, 131.8, 129.5, 122.1 ppm | 134.8, 131.1, 128.9, 121.5 ppm |
| Solvent | CDCl₃ | Not specified |
Table 3: IR Spectral Data
| Parameter | Experimental Data | Theoretical (Predicted) Data |
| Key Absorptions (cm⁻¹) | ~3080 (C-H stretch, aromatic), ~1550, 1450 (C=C stretch, aromatic), ~780, 740 (C-H bend, aromatic), ~680 (C-Br stretch) | ~3085 (C-H stretch, aromatic), ~1555, 1455 (C=C stretch, aromatic), ~785, 745 (C-H bend, aromatic), ~685 (C-Br stretch) |
| Phase | Solid (KBr pellet/Nujol mull) | Gas phase |
Table 4: Mass Spectrometry Data
| Parameter | Experimental Data | Theoretical (Predicted) Data |
| Molecular Ion (m/z) | 312, 314, 316, 318 (isotopic pattern) | 312, 314, 316, 318 (isotopic pattern) |
| Key Fragments (m/z) | 233, 235, 237 ([M-Br]⁺), 154, 156 ([M-2Br]⁺), 75 ([C₆H₃]⁺) | Fragmentation not typically predicted in detail |
| Ionization Method | Electron Ionization (EI) | Not applicable |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube.[1] The spectrum is acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.[1] The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: For solid samples like this compound, the spectrum is typically obtained using either the KBr pellet or Nujol mull method.[2] In the KBr pellet method, a small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. For the Nujol mull technique, the powdered sample is mixed with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[2][3] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS): Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile organic molecules.[4][5] The solid this compound sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.
Mandatory Visualization
The following diagram illustrates the workflow for comparing experimental and theoretical spectral data.
Caption: Workflow for comparing experimental and theoretical spectral data.
References
Environmental Impact Assessment: 1,2,3-Tribromobenzene in Comparison to Other Brominated Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of chemical compounds in research and development necessitates a thorough understanding of their potential environmental impact. This guide provides a comparative analysis of the environmental properties of 1,2,3-Tribromobenzene and other relevant brominated compounds, focusing on key indicators of environmental fate and toxicity: persistence, bioaccumulation, and aquatic toxicity. The information presented herein is intended to support informed decision-making by providing a side-by-side comparison of available data.
Quantitative Environmental Impact Data
The following table summarizes key environmental impact parameters for this compound and other selected brominated compounds. Due to the limited availability of experimental data for this compound, data for the closely related compound 1,2,3-trichlorobenzene is included as a proxy to provide context, alongside data for the more widely studied brominated flame retardants, Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD).
| Compound | Persistence (Half-life) | Bioaccumulation (BCF, L/kg) | Aquatic Toxicity (LC50/EC50) |
| This compound | Data not readily available. | Data not readily available. | Data not readily available. |
| 1,2,3-Trichlorobenzene (proxy) | Soil: Mineralized at approximately one-half to one-third the rate of 1,2,4-TCB[1][2]. Anaerobic conditions have a negative effect on mineralization[1][2]. Water: Half-life of 6–18 weeks. Sediment: Half-life of 1.1–3.4 years[3]. | A measured Bioconcentration Factor (BCF) of 3 was observed in the pond snail (Lymnaea stagnalis) after 10 days of exposure. A log BCF of 4.59 was found in juvenile crab (Portunus pelagicus)[2]. | Fish (Mosquito fish, Gambusia affinis): Growth rate reduction observed at concentrations as low as 0.18 µmol/L[2]. Algae (Pseudokirchneriella subcapitata): 96-hour EC50 of 900 µg/L for general growth[2]. Invertebrate (Daphnia magna): 24-hour EC50 of 2000 µg/L for behavioral effects[2]. |
| 1,2,4-Tribromobenzene | Photolysis Half-Life (Sunlight): 48–72 hours[4]. | Mosquito fish (Gambusia affinis): 1,800[5]. | Data not readily available. |
| Polybrominated Diphenyl Ethers (PBDEs) | Persistent in the environment with degradation half-lives estimated in the range of months to years. BDE-209 has a debromination half-life of >10 years in sediments[3]. | Bioaccumulative and subject to biomagnification in food chains[1]. | Certain congeners are toxic to both humans and the environment, with neurobehavioral effects being a critical endpoint of concern[6][7]. |
| Hexabromocyclododecane (HBCD) | Persistent in the environment[8]. The α-HBCD isomer is more biologically persistent with a longer biological half-life of up to 21 days[9]. | High bioaccumulation potential and biomagnifies in food chains[8][9]. | Highly toxic to aquatic organisms, particularly algae and aquatic invertebrates[8]. |
Experimental Protocols
The data presented in this guide are ideally derived from studies following standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and comparability.
Persistence Assessment
-
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): This guideline is used to evaluate the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance, typically radiolabelled, is applied to soil samples and incubated in the dark at a controlled temperature. At various time points, soil samples are analyzed for the parent compound and its transformation products to determine the degradation rate[10][11][12][13].
-
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD Guideline 308): This test assesses the transformation of chemicals in water-sediment systems. The test substance is added to a system containing water and sediment, and the system is incubated in the dark. The distribution of the substance and its transformation products between the water and sediment phases is measured over time to determine the rate of degradation[6][14][15][16].
Bioaccumulation Assessment
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305): This guideline describes procedures to determine the bioconcentration factor (BCF) of a chemical in fish. The test typically involves an uptake phase where fish are exposed to the chemical at a constant concentration in the water, followed by a depuration phase in clean water. The concentration of the chemical in the fish tissue is measured over time to calculate the BCF[17][18].
Aquatic Toxicity Assessment
-
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This test evaluates the acute toxicity of a substance to Daphnia magna. The organisms are exposed to a range of concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the daphnids (EC50) is determined[19][20][21][22][23].
-
Fish, Acute Toxicity Test (OECD Guideline 203): This guideline determines the acute lethal toxicity of a substance to fish. Fish are exposed to various concentrations of the chemical for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated[1][2][24][25][26].
Visualization of Environmental Assessment Workflow and Toxicological Pathways
The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing the environmental impact of a chemical and a potential signaling pathway affected by brominated flame retardants.
Discussion
The available data, although limited for this compound itself, suggest that brominated aromatic compounds warrant careful consideration regarding their environmental impact. The data for the proxy compound, 1,2,3-trichlorobenzene, indicate a potential for persistence in sediment and bioaccumulation in aquatic organisms. The broader class of brominated flame retardants, including PBDEs and HBCD, are well-documented as persistent, bioaccumulative, and toxic (PBT) substances[6][7][8].
The lack of comprehensive data for this compound highlights a critical knowledge gap. For a thorough risk assessment, further experimental studies following standardized protocols like the OECD guidelines are essential. Researchers and drug development professionals are encouraged to consider the potential for environmental persistence and bioaccumulation when selecting and using brominated compounds. The choice of a particular compound should be guided by a comprehensive evaluation of its environmental profile to minimize long-term ecological risks. The potential for endocrine disruption, as indicated for many brominated flame retardants, further emphasizes the need for a precautionary approach[27][28][29][30].
References
- 1. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 2. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 3. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Tribromobenzene | 615-54-3 | Benchchem [benchchem.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]
- 10. oecd.org [oecd.org]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Identifying limitations of the OECD water-sediment test (OECD 308) and developing suitable alternatives to assess persistence - ECETOC [ecetoc.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. epa.gov [epa.gov]
- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 22. shop.fera.co.uk [shop.fera.co.uk]
- 23. eurofins.it [eurofins.it]
- 24. biotecnologiebt.it [biotecnologiebt.it]
- 25. scribd.com [scribd.com]
- 26. eurofins.com.au [eurofins.com.au]
- 27. fnw.ratcatinc.com [fnw.ratcatinc.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Brominated flame retardants as possible endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
literature review of the applications of different tribromobenzene isomers
The three isomers of tribromobenzene—1,2,3-tribromobenzene, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene—are versatile chemical compounds with distinct applications in organic synthesis, materials science, and as flame retardants. Their utility is dictated by the specific arrangement of the bromine atoms on the benzene ring, which influences their reactivity, physical properties, and ability to serve as building blocks for more complex molecules. This guide provides a comparative overview of the applications of these isomers, supported by available experimental data and detailed protocols for key reactions.
Physical and Chemical Properties
The isomeric positioning of the bromine atoms significantly affects the physical properties of tribromobenzenes, such as their melting and boiling points. These differences can be attributed to variations in molecular symmetry and intermolecular forces.
| Property | This compound | 1,2,4-Tribromobenzene | 1,3,5-Tribromobenzene |
| Molar Mass ( g/mol ) | 314.80 | 314.80 | 314.80 |
| Melting Point (°C) | 87.5 | 44 | 122 |
| Boiling Point (°C) | 278 | 275 | 271 |
| Appearance | Colorless solid | Colorless solid | Colorless solid |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Applications in Organic Synthesis
Tribromobenzene isomers are valuable precursors in a variety of organic reactions, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling and in the formation of Grignard reagents. These reactions leverage the carbon-bromine bonds to create new carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. The reactivity of the tribromobenzene isomers in these reactions can be influenced by steric hindrance and the electronic effects of the bromine atoms. While direct comparative studies under identical conditions are scarce, the following provides an overview of their utility. 1,3,5-Tribromobenzene, with its symmetrical structure, is a common precursor for the synthesis of C3-symmetric molecules.
Experimental Protocol: Synthesis of 1,3,5-Tris(4-formylphenyl)benzene from 1,3,5-Tribromobenzene
This protocol describes the synthesis of a key monomer for covalent organic frameworks (COFs) from 1,3,5-tribromobenzene via a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a round-bottom flask, combine 1,3,5-tribromobenzene (1.0 mmol), 4-formylphenylboronic acid (3.3 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), and a base, typically potassium carbonate (6.0 mmol).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Work-up: After cooling to room temperature, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1,3,5-tris(4-formylphenyl)benzene.
Suzuki-Miyaura coupling of 1,3,5-tribromobenzene.
Grignard Reagent Formation
Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. The formation of Grignard reagents from tribromobenzene isomers can be challenging due to the potential for side reactions and the deactivating effect of multiple bromine atoms.
Experimental Protocol: General Procedure for Grignard Reagent Formation
This protocol outlines the general steps for preparing a Grignard reagent from a tribromobenzene isomer.
-
Preparation: Ensure all glassware is oven-dried to be completely moisture-free. Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Initiation: Add a small crystal of iodine to the magnesium turnings. Add a small portion of a solution of the tribromobenzene isomer in anhydrous diethyl ether or tetrahydrofuran (THF) to initiate the reaction. Gentle heating may be required.
-
Addition: Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining tribromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent solution is typically cloudy and greyish.
The reactivity for Grignard formation is generally I > Br > Cl. The presence of multiple bromine atoms can make the reaction more sluggish. The choice of isomer will influence the potential for forming di- or tri-Grignard reagents and the steric hindrance around the reactive sites.
Applications as Flame Retardants
Brominated compounds, including tribromobenzenes, are widely used as flame retardants in plastics and textiles.[1] They function by releasing bromine radicals upon heating, which interrupt the radical chain reactions of combustion in the gas phase.
Performance Comparison
The effectiveness of a flame retardant is often evaluated by measuring the Limiting Oxygen Index (LOI) and through cone calorimetry, which measures parameters like the heat release rate (HRR). A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is needed to sustain combustion. A lower HRR signifies a reduction in the intensity of the fire.
While specific comparative data for the three tribromobenzene isomers is limited, the general principle is that a higher bromine content contributes to better flame retardancy. All three isomers have the same bromine content by mass. Differences in their effectiveness would likely arise from variations in their volatility and decomposition pathways, which are influenced by their substitution patterns. 1,2,4-Tribromobenzene is commonly cited for its use as a flame retardant.[1]
Experimental Protocol: Cone Calorimetry
Cone calorimetry is a standard method for quantifying the fire behavior of materials.
-
Sample Preparation: Prepare a sample of the polymer (e.g., polyethylene, polypropylene) containing a specific weight percentage of the tribromobenzene isomer. The sample is typically a 100 mm x 100 mm square with a defined thickness.
-
Test Setup: Place the sample in the cone calorimeter, which exposes it to a controlled level of radiant heat from a conical heater.
-
Ignition and Data Collection: An igniter is used to ignite the gases produced by the heated sample. Throughout the test, instruments continuously measure the oxygen concentration in the exhaust gas, from which the heat release rate is calculated. Other parameters like mass loss, smoke production, and time to ignition are also recorded.
-
Analysis: The peak heat release rate (pHRR) and total heat released (THR) are key parameters used to evaluate the flame retardant's effectiveness.
Workflow for Cone Calorimetry Testing.
Applications in Materials Science
The rigid structure and multiple reactive sites of tribromobenzene isomers make them excellent building blocks for advanced materials such as covalent organic frameworks (COFs) and conjugated polymers like poly(p-phenylene vinylene) (PPV).
Covalent Organic Frameworks (COFs)
1,3,5-Tribromobenzene is a particularly important precursor for the synthesis of C3-symmetric linkers used in the construction of 2D and 3D COFs. These porous crystalline materials have applications in gas storage, catalysis, and sensing. The synthesis of 1,3,5-tris(4-formylphenyl)benzene, as described in the Suzuki-Miyaura section, is a key step in creating linkers for imine-linked COFs. The thermal stability of the resulting COFs can be influenced by the choice of building blocks.
Poly(p-phenylene vinylene) (PPV) Derivatives
Tribromobenzene isomers can be used to introduce branching or to create specific substitution patterns in PPV derivatives, which are important materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties of the resulting polymers, such as their emission wavelength and quantum yield, are highly dependent on the substitution pattern of the aromatic rings.
Experimental Protocol: Synthesis of a PPV Derivative via Horner-Wadsworth-Emmons Reaction
This protocol provides a general route to a PPV derivative using a tribromobenzene-based starting material.
-
Monomer Synthesis: Prepare a phosphonate-functionalized monomer from a tribromobenzene isomer and a benzaldehyde-functionalized monomer.
-
Polymerization: In a moisture- and air-free environment, dissolve the two monomers in an anhydrous solvent like THF. Add a strong base, such as potassium tert-butoxide, to initiate the Horner-Wadsworth-Emmons polymerization.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours to allow for polymer chain growth.
-
Work-up: Quench the reaction by adding a weak acid, such as acetic acid. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration, wash it with methanol, and dry it under vacuum. Further purification can be done by Soxhlet extraction.
The choice of tribromobenzene isomer will determine the branching and substitution pattern of the final polymer, which in turn will affect its solubility, processability, and optoelectronic properties.
Conclusion
The three isomers of tribromobenzene, while sharing the same molecular formula, exhibit distinct characteristics that lead to a range of specialized applications. 1,3,5-tribromobenzene is a favored precursor for C3-symmetric molecules used in materials science, particularly for the synthesis of COFs. 1,2,4-tribromobenzene is frequently employed as a flame retardant. This compound, while less commonly highlighted, also serves as a versatile intermediate in organic synthesis.
Further research involving direct, side-by-side comparisons of the performance of these isomers in various applications would be highly valuable for providing a more complete understanding of their structure-property relationships and for guiding the rational design of new materials and synthetic strategies. The experimental protocols provided here offer a foundation for such comparative studies.
References
Safety Operating Guide
Proper Disposal of 1,2,3-Tribromobenzene: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 1,2,3-Tribromobenzene, a halogenated aromatic compound. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is known to cause skin, eye, and respiratory irritation.[1][2] Always operate in a well-ventilated area or within a certified chemical fume hood.[1][3][4] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times to prevent exposure.[2][4]
Quantitative Data and Hazard Profile
The following table summarizes key physical and chemical properties and hazard classifications for this compound, which inform its proper handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₆H₃Br₃ | PubChem |
| CAS Number | 608-21-9 | PubChem |
| Physical State | Solid | Sigma-Aldrich |
| Melting Point | 85-88 °C | Sigma-Aldrich |
| Boiling Point | 276 °C | Sigma-Aldrich |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [2] |
| Disposal Code | P501: Dispose of contents/container to an approved waste disposal plant | [1][5] |
Experimental Protocol for Waste Disposal
The proper disposal of this compound waste involves segregation, containment, and transfer. The following protocol outlines the necessary steps for laboratory personnel.
Materials:
-
Designated and labeled "Halogenated Organic Waste" container (must be chemically compatible, e.g., polyethylene)[6][7][8]
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Spill kit with inert absorbent material (e.g., sand, vermiculite)[1]
-
Hazardous waste labels/tags provided by your institution's Environmental Health and Safety (EHS) department
Procedure:
-
Waste Segregation:
-
Identify the waste containing this compound. As a brominated compound, it is classified as a halogenated organic waste.[4][6][8]
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [6][8] The disposal methods and costs for these waste streams are significantly different.[6][9]
-
-
Waste Collection:
-
All handling of open containers of this compound waste must be conducted within a chemical fume hood to minimize inhalation exposure.[4][6]
-
Carefully transfer the waste into the designated "Halogenated Organic Waste" container. Avoid splashing.
-
Ensure the waste container is not filled beyond 90% capacity to allow for vapor expansion.
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use.[1][6][10]
-
Properly label the container with a hazardous waste tag as soon as the first drop of waste is added.[6] The label must clearly identify the contents, including "this compound," and list all other components and their approximate percentages.[8][10]
-
Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in secondary containment to catch any potential leaks.[6][7]
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound are also considered hazardous waste.
-
These containers must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as halogenated organic waste.[10][11] For highly toxic chemicals, the first three rinses must be collected.[10]
-
After rinsing and air-drying, obliterate or remove the original label.[11] The container can then be disposed of according to institutional guidelines for clean glassware or plastic.
-
-
Request for Pickup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[13] Remove all sources of ignition.[1] Contain the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[1][3] Use non-sparking tools to sweep up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1] Do not allow the chemical to enter the environment or drains.[1] Contaminated clothing should be removed and washed before reuse.[1]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. odu.edu [odu.edu]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling 1,2,3-Tribromobenzene
This guide provides essential, procedural information for the safe handling and disposal of 1,2,3-Tribromobenzene (CAS No. 608-21-9) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure operational safety and proper environmental stewardship.
Hazard Identification and Physicochemical Properties
This compound is a solid organic compound that poses several health and environmental risks. It is crucial to understand its properties and hazards before handling.
GHS Hazard Classification The substance is classified with the following hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage / Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |
| Hazardous to the Aquatic Environment (Long-Term) | 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Physicochemical Data Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₃ | [1][4] |
| Molecular Weight | 314.80 g/mol | [1][4] |
| Appearance | Colorless solid | [5] |
| Melting Point | 86 - 90 °C | [4] |
| Boiling Point | 274 - 276 °C | [5] |
| Density | 2.3 g/cm³ | [4] |
| Water Solubility | Practically insoluble | [5] |
| Log P (Octanol/Water) | 4.22 | [4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical line of defense against exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Minimum Requirement | Standard |
| Eye and Face | Chemical safety goggles and/or a full-face shield. | OSHA 29 CFR 1910.133 or EN 166.[6][7] |
| Hand | Chemical-resistant, impervious gloves (e.g., Butyl rubber, PVC). | OSHA 29 CFR 1910.138.[2][8] |
| Body | Fully-buttoned laboratory coat. An apron may be required for larger quantities. | [2][3] |
| Respiratory | Required if dust is generated or ventilation is inadequate. Use a NIOSH/MSHA or EN 149 approved respirator with an appropriate particulate filter. | OSHA 29 CFR 1910.134.[2][7] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize risk during handling procedures.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to control dust and vapor.[2][3][6]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.[2][6]
-
Review SDS: Read the Safety Data Sheet (SDS) thoroughly before beginning work.
Step 2: Donning PPE
-
Put on your lab coat, followed by safety goggles, and finally, gloves. This sequence ensures that gloves remain clean for handling the chemical.
Step 3: Aliquoting and Transfer
-
Minimize Dust: Handle the solid carefully to avoid generating dust. Use a spatula for transfers.
-
Containment: Perform all transfers over a tray or containment surface to catch any spills.
-
Sealing: Keep the primary container tightly closed when not in use.[2][6]
Step 4: Post-Handling Decontamination
-
Clean Workspace: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
-
Doffing PPE: Remove gloves first, followed by the lab coat and safety goggles.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6]
Emergency Procedures and First Aid
In case of accidental exposure or spill, follow these immediate actions.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area promptly and thoroughly with soap and water. If skin irritation occurs, get medical advice.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |
| Spill | Evacuate unnecessary personnel.[2] Wearing full PPE, sweep up the spilled solid, minimizing dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[2][6] Do not allow the chemical to enter drains or the environment.[6][7] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
Step 1: Waste Characterization
-
This compound is a halogenated organic solid .[10] It must be segregated from other waste streams.
Step 2: Containerization
-
Collect all waste material (including contaminated PPE and cleaning materials) in a dedicated, chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
Step 3: Storage and Disposal
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Arrange for disposal through your institution's licensed hazardous waste disposal service. Do not dispose of it in regular trash or down the drain.[6]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical steps for safely managing this compound in the laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | CAS#:608-21-9 | Chemsrc [chemsrc.com]
- 5. Tribromobenzene - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
